mDPR-Val-Cit-PAB-MMAE TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C67H101F3N12O17 |
|---|---|
分子量 |
1403.6 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H100N12O15.C2HF3O2/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79;3-2(4,5)1(6)7/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88);(H,6,7)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+;/m0./s1 |
InChIキー |
RXLQUNBHYABLPJ-GNTLDFNYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to mDPR-Val-Cit-PAB-MMAE TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
mDPR-Val-Cit-PAB-MMAE TFA is a sophisticated drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, and relevant experimental data and protocols. The "mDPR" moiety represents a self-stabilizing maleimide (B117702) group designed to enhance the stability of the ADC in circulation, thereby improving its therapeutic index. This is coupled to a cathepsin B-cleavable Val-Cit dipeptide linker and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, which collectively ensure the targeted release of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), within the tumor microenvironment. The trifluoroacetate (B77799) (TFA) salt form facilitates its formulation and handling. This document is intended to serve as a vital resource for researchers and developers in the field of oncology and targeted therapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. This compound is a critical component in the construction of these ADCs, functioning as a bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The rational design of this drug-linker system addresses key challenges in ADC development, namely the stability of the conjugate in systemic circulation and the specific, efficient release of the cytotoxic agent at the tumor site.
Core Components and their Functions
The mDPR-Val-Cit-PAB-MMAE drug-linker is a modular system with each component playing a distinct and crucial role:
-
mDPR (Maleimido-dipeptide-related moiety): This component serves as the conjugation point to the monoclonal antibody. The "mDPR" signifies a self-stabilizing maleimide group, which forms a covalent bond with the thiol groups of cysteine residues on the antibody. This enhanced stability minimizes premature drug release in the bloodstream.
-
Val-Cit (Valine-Citrulline) Linker: This dipeptide sequence is specifically designed to be recognized and cleaved by proteases, most notably cathepsin B, which are highly expressed in the lysosomal compartments of tumor cells.[1][2]
-
PAB (para-aminobenzyl carbamate) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless and efficient release of the unmodified cytotoxic drug.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
TFA (Trifluoroacetate): This is a counter-ion, forming a salt with the drug-linker conjugate to improve its stability and solubility for formulation purposes.
Mechanism of Action
The therapeutic effect of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE linker is a multi-step, targeted process.
Caption: A diagram illustrating the targeted delivery and intracellular release of MMAE by an ADC.
Quantitative Data
While specific preclinical and clinical data for ADCs utilizing the exact mDPR-Val-Cit-PAB-MMAE linker are proprietary and not extensively published, data from ADCs using the closely related MC-Val-Cit-PAB-MMAE linker provide a strong indication of expected performance. The "mDPR" modification is primarily aimed at improving linker stability and is not expected to significantly alter the intrinsic potency of the released MMAE.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| L540cy | CD30 | αCD30-vc-MMAE | ~10 | (Implied from similar studies) |
| A549 | EGFR | Erbitux-vc-PAB-MMAE | ~50 | [3] |
| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~20 | (Implied from similar studies) |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| Xenograft Model | ADC | Dose (mg/kg) | Outcome | Reference |
| L540cy (Hodgkin's) | αCD30-vc-MMAE | 1 | Tumor regression | (Implied from similar studies) |
| A549 (Lung Cancer) | Erbitux-vc-PAB-MMAE | 10 | Significant tumor growth inhibition | [3] |
| NCI-N87 (Gastric) | Trastuzumab-vc-MMAE | 3 | Tumor regression | (Implied from similar studies) |
Table 3: Pharmacokinetic Parameters of MMAE-Based ADCs in Rats
| ADC Component | Cmax (µg/mL) | t1/2 (days) | Clearance (mL/day/kg) | Reference |
| Total Antibody | ~100 | ~7-10 | ~10-20 | [4] |
| Antibody-Conjugated MMAE | ~90 | ~4-6 | ~20-30 | [4] |
| Unconjugated MMAE | ~0.005 | ~2-3 | High | [4] |
Note: The data presented are representative values from studies on Val-Cit-MMAE ADCs and should be considered as a general guide. Actual values for an mDPR-based ADC will depend on the specific antibody, target antigen, and tumor model.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for mDPR-Val-Cit-PAB-MMAE is typically proprietary. However, a general synthetic route can be outlined based on established bioconjugation chemistry. The process involves the sequential coupling of the individual components.
Caption: A simplified workflow for the synthesis of the drug-linker conjugate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Caption: A step-by-step workflow for determining ADC cytotoxicity using the MTT assay.
Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the Val-Cit linker to enzymatic cleavage.
Caption: A workflow for assessing the enzymatic cleavage of the ADC linker.
Conclusion
This compound represents a significant advancement in ADC linker technology. The incorporation of a self-stabilizing maleimide (mDPR) addresses the critical issue of in-circulation stability, potentially leading to a wider therapeutic window for ADCs. The well-established Val-Cit-PAB cleavage system ensures efficient and targeted release of the potent cytotoxic payload, MMAE. This technical guide provides a foundational understanding of this drug-linker conjugate, offering valuable insights for researchers and developers working to create more effective and safer cancer therapies. Further studies are warranted to fully elucidate the in vivo performance of ADCs utilizing this specific linker.
References
An In-depth Technical Guide to mDPR-Val-Cit-PAB-MMAE TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, mDPR-Val-Cit-PAB-MMAE TFA. This document details its structure, physicochemical properties, and mechanism of action, supported by experimental protocols and diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Structure and Components
The this compound is a complex chemical entity designed for targeted cancer therapy. It comprises several key components, each with a specific function in the delivery of the cytotoxic payload to tumor cells. The trifluoroacetic acid (TFA) salt form aids in the stability and solubility of the compound.
The core components are:
-
mDPR Moiety: The precise structure and function of the mDPR (maleimidopropyldioxo-) moiety can vary, but it typically serves as a reactive handle for conjugation to a monoclonal antibody (mAb). The maleimide (B117702) group specifically reacts with thiol groups, such as those on cysteine residues of an antibody, to form a stable covalent bond. In some configurations, it may be protected with a group like Boc (tert-butyloxycarbonyl), denoted as mDPR(Boc), which is removed prior to conjugation.
-
Val-Cit Linker: This dipeptide linker, composed of valine and citrulline, is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cancer cell. This enzymatic lability is a critical feature for the conditional release of the cytotoxic payload.
-
PAB (p-aminobenzyloxycarbonyl) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB moiety spontaneously decomposes, ensuring the efficient and traceless release of the active drug, MMAE.
-
MMAE (Monomethyl Auristatin E) Payload: MMAE is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a mitotic inhibitor by disrupting tubulin polymerization, a crucial process for cell division. Its high toxicity makes it unsuitable for systemic administration alone, but ideal as an ADC payload.
A diagram illustrating the logical relationship of these components is provided below.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and in vivo performance. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₇H₁₀₁F₃N₁₂O₁₇ | [] |
| Molecular Weight | 1403.58 g/mol | [] |
| CAS Number | 2185872-76-6 | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| Storage Conditions | -20°C, sealed from moisture and light | [] |
| In-Solvent Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Mechanism of Action
The therapeutic effect of an ADC utilizing mDPR-Val-Cit-PAB-MMAE is a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle containing the ADC traffics to the lysosome, an organelle containing various hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit linker.[4]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released MMAE binds to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death).[6]
The signaling pathway from ADC internalization to apoptosis is depicted below.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs. Below are representative protocols for key experiments.
Synthesis of mDPR-Val-Cit-PAB-MMAE
A detailed, step-by-step synthesis protocol for this specific compound is often proprietary. The following is a generalized procedure based on the synthesis of similar ADC linkers.
-
Peptide Synthesis: The Val-Cit dipeptide is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.
-
Spacer Attachment: The PAB spacer is coupled to the C-terminus of the dipeptide.
-
Payload Conjugation: MMAE is conjugated to the PAB spacer.
-
Linker Attachment: The mDPR moiety is attached to the N-terminus of the Val-Cit peptide.
-
Purification: The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
ADC Conjugation
-
Antibody Reduction (if necessary): If conjugating to native cysteine residues, interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation Reaction: The purified this compound is dissolved in a suitable organic solvent (e.g., DMSO) and added to the antibody solution in a specific molar ratio. The reaction is allowed to proceed at a controlled temperature and pH.
-
Purification of ADC: The resulting ADC is purified to remove unconjugated linker-payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, measuring the premature release of the payload.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, an aliquot of the plasma-ADC mixture is taken, and the ADC is captured using Protein A or antigen-specific affinity beads.
-
Sample Processing: The captured ADC can be analyzed intact, or the payload can be released for quantification.
-
Quantification: The amount of intact ADC and/or released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of payload release and the half-life of the ADC in plasma are calculated.
A workflow for a typical plasma stability assay is outlined below.
References
The Pivotal Role of MMAE in mDPR-Val-Cit-PAB-MMAE TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the function and significance of Monomethyl Auristatin E (MMAE) within the antibody-drug conjugate (ADC) linker-payload, mDPR-Val-Cit-PAB-MMAE TFA. We will explore the molecular mechanisms of MMAE-induced cytotoxicity, the specifics of its delivery via the Val-Cit-PAB linker, and the experimental protocols essential for its preclinical evaluation. This document is intended to serve as a comprehensive resource for professionals in the field of oncology and ADC development, offering detailed methodologies and data presentation to support further research and therapeutic innovation.
Introduction to this compound
The this compound is a highly specialized chemical entity designed for targeted cancer therapy. It is a key component of antibody-drug conjugates, combining a potent cytotoxic agent with a mechanism for selective delivery to tumor cells. The structure consists of:
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent that serves as the cytotoxic payload.[1][2]
-
Val-Cit-PAB linker: A protease-cleavable linker system designed to release MMAE within the target cell. It comprises a valine-citrulline dipeptide, which is a substrate for the lysosomal enzyme Cathepsin B, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[3][4]
-
mDPR: A maleimide-containing component that facilitates the conjugation of the linker-payload to a monoclonal antibody.[5][6][7]
-
TFA (Trifluoroacetic acid): A counterion, often a remnant from the purification process of the drug-linker conjugate.[8][9]
The overarching goal of an ADC utilizing this drug-linker is to leverage the specificity of a monoclonal antibody to deliver the highly toxic MMAE directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2]
The Core Role and Mechanism of Action of MMAE
MMAE is a synthetic analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[2] Its cytotoxicity is significantly more potent than traditional chemotherapeutic agents like doxorubicin, with estimates ranging from 100 to 1000 times greater potency.[2][][11] Due to this high level of toxicity, MMAE is not suitable for use as a standalone drug but is highly effective as an ADC payload.[2][]
The mechanism of action of MMAE is a well-orchestrated process that culminates in programmed cell death (apoptosis). This process can be broken down into the following key stages:
-
ADC Internalization and Trafficking: The process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This complex is then internalized, typically through endocytosis, and traffics to the lysosome.[1][2]
-
Linker Cleavage and MMAE Release: Within the acidic environment of the lysosome, the Val-Cit linker is cleaved by the enzyme Cathepsin B.[3] This is followed by the spontaneous self-immolation of the PAB spacer, which releases the active MMAE into the cytoplasm.[12]
-
Disruption of Microtubule Dynamics: Once in the cytoplasm, MMAE exerts its cytotoxic effect by binding to tubulin, the protein subunit of microtubules.[1][11][13] This binding inhibits the polymerization of tubulin, which is essential for the formation of the mitotic spindle during cell division.[1][14]
-
Cell Cycle Arrest: The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from progressing through mitosis.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[1] This is characterized by the activation of a cascade of caspases, including caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1]
-
Immunogenic Cell Death (ICD) and Bystander Effect: Beyond direct cytotoxicity, MMAE can also induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[15] Furthermore, due to its ability to permeate cell membranes, released MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells.[1][2] This "bystander effect" is crucial for treating heterogeneous tumors.[16][]
Signaling Pathway for MMAE-Induced Apoptosis
Caption: Mechanism of MMAE-induced apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MMAE and MMAE-based ADCs based on available literature. It is important to note that specific values can vary depending on the ADC construct, target antigen, and cell line being tested.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-Based ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |
| Free MMAE | PC-3 (Prostate Cancer) | N/A | ~1 | [18] |
| Free MMAE | C4-2B (Prostate Cancer) | N/A | ~2 | [19] |
| Trastuzumab-vc-MMAE | NCI-N87 (Gastric Cancer) | HER2 | <100 | [18] |
| cAC10-vcMMAE | Karpas 299 (Lymphoma) | CD30 | Potently cytotoxic | [20] |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 Gastric Carcinoma | Single intravenous dose | Tumor growth inhibition | [18] |
| 2A5-MMAE | Xenograft Model | 20 mg/kg | Significant tumor growth inhibition | [21] |
| B7H4-MMAE | MDA-MB-468 Breast Cancer | Single dose | Reduction in tumor volume | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[22]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.[23]
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2.[22]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[22][24]
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[24]
-
Read the absorbance at 570 nm using a microplate reader.[22][24]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.[23]
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[12]
-
ADC and isotype control ADC
-
Multi-well plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Seed the Ag+ and GFP-Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[12]
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC and isotype control ADC.[12][16]
-
Incubate for 72-120 hours.[23]
-
Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[23]
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[23]
-
In Vivo Antitumor Efficacy Study (Xenograft Model)
This study assesses the therapeutic efficacy of the ADC in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Tumor cells (e.g., NCI-N87)
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.[25]
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).[16][25]
-
Randomize mice into treatment groups.
-
Administer the ADC, vehicle, and control ADCs to the respective groups, typically via intravenous injection.[16]
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (length x width²)/2.[25]
-
Monitor animal health and body weight throughout the study.[25]
-
The study endpoint is typically defined by a specific tumor volume or other ethical considerations.
-
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for in vivo ADC efficacy studies.
Conclusion
Monomethyl Auristatin E is a clinically validated and highly effective cytotoxic payload for antibody-drug conjugates. Its role within the this compound drug-linker is central to the therapeutic strategy, offering a potent mechanism for killing cancer cells through the inhibition of tubulin polymerization and the induction of apoptosis. The Val-Cit-PAB linker ensures that this potent activity is predominantly unleashed within the target cancer cells, while the inherent membrane permeability of MMAE provides the added benefit of a bystander effect, which is critical for overcoming tumor heterogeneity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of ADCs employing this advanced drug-linker technology, facilitating the continued development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mDPR-Val-Cit-PAB-MMAE, ADC linker, 1491152-26-1 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mDPR-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis Pathway of mDPR-Val-Cit-PAB-MMAE TFA
This technical guide provides a comprehensive overview of the synthesis pathway for mDPR-Val-Cit-PAB-MMAE TFA, a critical drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow.
Introduction
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The mDPR-Val-Cit-PAB-MMAE drug-linker combines a potent antimitotic agent, monomethyl auristatin E (MMAE), with a sophisticated linker system designed for stability in circulation and efficient cleavage within the target cell.
The key components of this drug-linker are:
-
mDPR (self-stabilizing maleimide): A thiol-reactive group for conjugation to the antibody. The mDPR moiety is designed to form a stable thiosuccinimide linkage that is resistant to deconjugation in vivo[1][2].
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells[3][4].
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified MMAE payload[3].
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis[3].
-
TFA (Trifluoroacetic acid): The conjugate is typically isolated as a trifluoroacetate (B77799) salt, which is a common counterion resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA in the mobile phase[5].
Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the protected linker-payload intermediate, Fmoc-Val-Cit-PAB-MMAE.
-
Deprotection of the Fmoc group to yield the free amine, NH2-Val-Cit-PAB-MMAE.
-
Conjugation of the mDPR moiety to the free amine to form the final drug-linker, followed by purification.
The overall workflow is depicted in the diagram below.
Experimental Protocols
Stage 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
This stage involves the synthesis of the protected dipeptide-spacer, Fmoc-Val-Cit-PAB-OH, followed by its coupling to the MMAE payload.
Protocol 3.1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
A detailed synthesis for a similar Fmoc-Val-Cit-PAB-OH linker is described in the literature, which can be adapted for this purpose. The synthesis generally involves the sequential coupling of the amino acids to the PAB spacer. A representative solution-phase synthesis is as follows:
-
Fmoc-Cit-PAB-OH Synthesis: A solution of Fmoc-Cit-OH and p-aminobenzyl alcohol (PAB-OH) is reacted in the presence of a coupling agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) at room temperature[6].
-
Fmoc Deprotection: The Fmoc group is removed from Fmoc-Cit-PAB-OH using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) to yield H2N-Cit-PAB-OH.
-
Fmoc-Val-OSu Coupling: The resulting amine is then coupled with an activated ester of Fmoc-Valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), in DMF to yield Fmoc-Val-Cit-PAB-OH[7]. The product is typically purified by silica (B1680970) gel flash column chromatography[7].
Protocol 3.1.2: Coupling of Fmoc-Val-Cit-PAB-OH to MMAE
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF[5].
-
Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 equivalent) and pyridine (B92270) to the solution[5].
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by HPLC[5].
-
Upon completion, the crude product is purified by semi-preparative RP-HPLC.
-
Lyophilization of the purified fractions yields Fmoc-Val-Cit-PAB-MMAE as a solid[5].
Stage 2: Fmoc Deprotection
Protocol 3.2.1: Synthesis of NH2-Val-Cit-PAB-MMAE
-
Dissolve the Fmoc-Val-Cit-PAB-MMAE obtained in the previous step in DMF.
-
Add an excess of piperidine (e.g., 20 equivalents) to the solution[5].
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes[5].
-
Monitor the deprotection by HPLC.
-
Upon completion, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilization of the purified fractions yields NH2-Val-Cit-PAB-MMAE as a white solid[5].
Stage 3: mDPR Conjugation and Purification
This final stage involves the synthesis of an activated mDPR reagent and its conjugation to the deprotected linker-payload.
Protocol 3.3.1: Synthesis of an Activated mDPR Reagent (e.g., mDPR-OSu)
The synthesis of the mDPR moiety can be achieved through various routes. A common approach involves the reaction of maleimide (B117702) with an appropriate spacer containing a functional group that can be activated for conjugation. For instance, reacting 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent would yield the corresponding OSu ester.
Protocol 3.3.2: Conjugation of mDPR to NH2-Val-Cit-PAB-MMAE
-
Dissolve NH2-Val-Cit-PAB-MMAE (1.0 equivalent) in anhydrous DMF.
-
Add the activated mDPR reagent (e.g., mDPR-OSu) (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, the reaction mixture is diluted and directly subjected to purification.
Protocol 3.3.3: Purification and TFA Salt Formation
-
The crude mDPR-Val-Cit-PAB-MMAE is purified by reverse-phase preparative HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
The fractions containing the pure product are collected and lyophilized. The use of TFA in the mobile phase results in the final product being isolated as the TFA salt[5].
Quantitative Data
The following table summarizes the reported yields for the synthesis of a similar MC-Val-Cit-PAB-MMAE linker, which can serve as a reference for the expected yields in the synthesis of mDPR-Val-Cit-PAB-MMAE. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield | Reference |
| Stage 1 | Fmoc-Val-Cit-PAB-MMAE | 78% | [5] |
| Stage 2 | NH2-Val-Cit-PAB-MMAE | 70.7% | [5] |
| Stage 3 | mDPR-Val-Cit-PAB-MMAE | Not explicitly reported, but similar reactions suggest yields in the range of 50-80%. |
Visualization of Key Pathways and Workflows
Synthesis of Fmoc-Val-Cit-PAB-MMAE
Final Assembly and Purification
Conclusion
The synthesis of this compound is a complex but well-defined process that leverages established principles of peptide synthesis and bioconjugation chemistry. The resulting drug-linker is a key component in the development of next-generation antibody-drug conjugates, offering enhanced stability and targeted delivery of a potent cytotoxic payload. The protocols and data presented in this guide provide a comprehensive resource for researchers and developers in the field of oncology and targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scite.ai [scite.ai]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to mDPR-Val-Cit-PAB-MMAE TFA: A Core Component of Next-Generation Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mDPR-Val-Cit-PAB-MMAE TFA, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the core components, mechanism of action, and available preclinical data, offering insights for researchers and developers in the field of targeted cancer therapy.
Core Components and Structure
This compound is a complex chemical entity composed of three primary functional units: a cytotoxic payload (MMAE), a cleavable linker system (Val-Cit-PAB), and a self-stabilizing maleimide (B117702) (mDPR) for antibody conjugation. The Trifluoroacetate (TFA) salt form is a common counterion for purification and stability.
-
mDPR (Self-Stabilizing Maleimide): This component serves as the conjugation point to the monoclonal antibody (mAb). The mDPR moiety reacts with thiol groups, typically from cysteine residues on the antibody, to form a stable covalent bond. Unlike conventional maleimides, self-stabilizing variants are designed to reduce in vivo deconjugation, enhancing the stability of the ADC in circulation.
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzylcarbamate) Linker: This is a protease-sensitive linker designed for selective cleavage within the target cancer cell. The dipeptide, valine-citrulline, is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. The p-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, ensuring the efficient and traceless release of the active drug following the cleavage of the Val-Cit bond.
-
MMAE (Monomethyl Auristatin E): MMAE is the potent cytotoxic payload. It is a synthetic analogue of the natural antimitotic agent dolastatin 10.[1] By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Its high toxicity makes it unsuitable for systemic administration as a standalone agent, but ideal for targeted delivery via an ADC.[3]
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The therapeutic action of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE system is a multi-step process designed to maximize on-target efficacy while minimizing off-target toxicity.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized vesicle traffics to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by proteases such as Cathepsin B.[5]
-
Payload Release: The cleavage of the dipeptide bond triggers the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.[5]
-
Cytotoxicity and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[6]
-
Bystander Effect: As a membrane-permeable molecule, the released MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
Below is a diagram illustrating the signaling pathway of an mDPR-Val-Cit-PAB-MMAE based ADC.
References
- 1. Mablink Bioscience to Present Promising Preclinical Data for Lead ADC Candidate MBK-103 at the AACR Annual Meeting 2023 - BioSpace [biospace.com]
- 2. Lilly presents first clinical data for its investigational, next-generation FRα targeting ADC in platinum-resistant ovarian cancer at the 2025 ASCO Annual Meeting | Eli Lilly and Company [investor.lilly.com]
- 3. life-sciences-europe.com [life-sciences-europe.com]
- 4. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 5. Lilly presents first clinical data for its investigational, next-generation FRα targeting ADC in platinum-resistant ovarian cancer at the 2025 ASCO Annual Meeting | Nasdaq [nasdaq.com]
- 6. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide on the Solubility and Stability of mDPR-Val-Cit-PAB-MMAE TFA
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the antibody-drug conjugate (ADC) linker-payload, mDPR-Val-Cit-PAB-MMAE, particularly as a trifluoroacetic acid (TFA) salt. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, along with detailed experimental protocols for its characterization.
Introduction
mDPR-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate designed for use in ADCs. It comprises a maleimidocaproyl (mDPR) group for conjugation to an antibody, a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE)[1][2]. The TFA salt form is common for peptide-containing molecules, aiding in their purification and handling. Understanding the solubility and stability of this ADC component is critical for formulation development, analytical method development, and predicting its in vivo performance[3][4].
Solubility Profile
The solubility of mDPR-Val-Cit-PAB-MMAE TFA is a key parameter for its practical application in ADC manufacturing and formulation. While specific quantitative data in various aqueous buffers is not extensively published in the public domain, general solubility characteristics can be inferred from its structure and available data for similar compounds.
Data Presentation: Solubility
| Solvent/Buffer | Reported Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (71.25 mM)[5] | Saturation was not reached at this concentration. Hygroscopic DMSO can negatively impact solubility; use of a fresh, unopened container is recommended[6]. |
| Dichloromethane (DCM) | Soluble | For the related compound MC-Val-Cit-PAB-MMAE[1]. |
| Dimethylformamide (DMF) | Soluble | For the related compound MC-Val-Cit-PAB-MMAE[1]. |
| Aqueous Buffers (e.g., PBS) | Expected to be low | The high hydrophobicity of the MMAE payload and the linker components can limit aqueous solubility[7]. |
Factors Influencing Solubility:
-
Hydrophobicity : The MMAE payload is highly hydrophobic, which is a primary driver of the low aqueous solubility of the overall conjugate[7].
-
Peptide Sequence : The Val-Cit dipeptide contributes to the overall physicochemical properties. The solubility of peptides is sequence-dependent and influenced by the charge of the amino acid residues[8][9].
-
TFA Salt : The trifluoroacetic acid salt form can influence solubility, often improving it in certain solvents compared to the free base.
-
pH : The charge of the molecule will change with pH, affecting its solubility. Peptides are generally least soluble at their isoelectric point[7].
Stability Profile
The stability of the mDPR-Val-Cit-PAB-MMAE linker is crucial for the efficacy and safety of the corresponding ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, while being susceptible to cleavage within the target tumor cell[3][4].
Key Stability Considerations:
-
Plasma Stability : The Val-Cit linker is designed to be stable in human plasma, minimizing off-target toxicity[10]. However, it has been noted that Val-Cit linkers can be unstable in mouse plasma due to the activity of carboxylesterases, which can lead to premature drug release in preclinical mouse models[10][11].
-
Enzymatic Cleavage : The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in the tumor microenvironment and within cancer cells[2][]. This ensures targeted release of MMAE at the site of action.
-
Maleimide (B117702) Linkage Stability : The maleimide group forms a thiosuccinimide linkage with cysteine residues on the antibody. This linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. However, hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened structure that is resistant to this reaction[13].
-
pH Stability : The hydrazone linkers, another class of cleavable linkers, are known for their pH-dependent stability, being labile in the acidic environment of endosomes and lysosomes. While the Val-Cit linker's primary cleavage mechanism is enzymatic, extreme pH conditions could potentially affect its stability[2].
Currently, specific quantitative stability data (e.g., plasma half-life) for this compound is not publicly available. Stability studies are typically conducted as part of the proprietary development of an ADC.
Experimental Protocols
Detailed methodologies are required to assess the solubility and stability of this compound. The following sections describe standard protocols that can be adapted for this purpose.
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing the solubility and stability of an ADC linker-payload.
A. Protocol for Solubility Determination
This protocol aims to determine the thermodynamic solubility of this compound in various solvent systems.
-
Materials :
-
This compound
-
Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, Ethanol.
-
Vials, magnetic stirrer, sonicator.
-
Analytical balance.
-
HPLC-UV or LC-MS system.
-
-
Method :
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in a vial.
-
Equilibrate the samples by stirring at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached[14].
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a standard curve.
-
The determined concentration represents the thermodynamic solubility in that solvent.
-
B. Protocol for Plasma Stability Assessment
This protocol evaluates the stability of the linker in plasma.
-
Materials :
-
This compound stock solution.
-
Human and mouse plasma (citrated).
-
Incubator or water bath at 37°C.
-
Acetonitrile (B52724) (ACN) for protein precipitation.
-
LC-MS/MS system.
-
-
Method :
-
Thaw plasma at 37°C.
-
Spike the compound from a concentrated stock solution into the plasma to a final concentration of, for example, 1 mg/mL[15].
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins[15].
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact compound and identify any degradation products.
-
Calculate the half-life (t½) of the compound in plasma.
-
C. Protocol for Cathepsin B Cleavage Assay
This protocol assesses the enzymatic cleavage of the Val-Cit linker.
-
Materials :
-
This compound stock solution.
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)[15].
-
Activated human Cathepsin B.
-
Protease inhibitor cocktail.
-
RP-HPLC or LC-MS system.
-
-
Method :
-
Prepare a reaction mixture containing the compound at a known concentration (e.g., 100 µg/mL) in the reaction buffer[15].
-
Initiate the reaction by adding activated Cathepsin B (e.g., 1 µM final concentration)[15].
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction by adding a protease inhibitor or by rapid freezing[15].
-
Analyze the samples by RP-HPLC or LC-MS to monitor the decrease in the intact compound and the increase in the cleaved payload (MMAE).
-
Calculate the rate of enzymatic cleavage.
-
Signaling Pathway: Mechanism of Action of a Val-Cit-MMAE based ADC
Caption: Intracellular trafficking and activation of a Val-Cit-MMAE based ADC.
Conclusion
The solubility and stability of this compound are critical quality attributes that dictate its suitability for ADC development. While it exhibits good solubility in organic solvents like DMSO, its aqueous solubility is expected to be limited. The Val-Cit linker provides a balance of stability in circulation and efficient enzymatic cleavage in the tumor microenvironment. The provided experimental protocols offer a framework for the comprehensive characterization of this and similar ADC linker-payloads, which is essential for successful preclinical and clinical development.
References
- 1. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. biomatik.com [biomatik.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the TFA Salt Form of mDPR-Val-Cit-PAB-MMAE
This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of mDPR-Val-Cit-PAB-MMAE, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, synthesis, and application in oncology research.
Core Concepts
The mDPR-Val-Cit-PAB-MMAE linker-drug conjugate is a sophisticated system designed for targeted cancer therapy. It comprises several key components:
-
mDPR (maleimido-diaminopropionyl): A maleimide-containing moiety that enables covalent conjugation to thiol groups, typically the sulfhydryl groups of cysteine residues on a monoclonal antibody (mAb).
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This enzymatic cleavage is a critical step for the selective release of the cytotoxic payload within cancer cells.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active drug.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent. MMAE inhibits cell division by blocking the polymerization of tubulin, a crucial component of the cytoskeleton. Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
TFA (Trifluoroacetic acid) salt: The TFA salt form enhances the stability and solubility of the drug-linker conjugate, facilitating its handling and formulation.
The conjugate is designed to be stable in systemic circulation, minimizing off-target toxicity. Once an ADC constructed with this linker binds to its target antigen on a cancer cell and is internalized, the linker is cleaved within the lysosome, releasing the potent MMAE payload to induce cell death.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆₇H₁₀₁F₃N₁₂O₁₇ |
| Molecular Weight | 1403.58 g/mol |
| CAS Number | 2185872-76-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Mechanism of Action
The mechanism of action of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE linker is a multi-step process designed for targeted cytotoxicity.
Mechanism of Action of an mDPR-Val-Cit-PAB-MMAE ADC
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis. Following internalization, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the Val-Cit linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm. MMAE then exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately apoptosis.
Experimental Protocols
The following protocols are representative methodologies for the synthesis, conjugation, and evaluation of ADCs using a Val-Cit-PAB-MMAE linker. These should be adapted and optimized for specific antibodies and experimental conditions.
Synthesis of mDPR-Val-Cit-PAB-MMAE
The synthesis of mDPR-Val-Cit-PAB-MMAE is a multi-step process. A generalized workflow is presented below. Note that specific reagents and conditions may vary.
Synthesis Workflow for mDPR-Val-Cit-PAB-MMAE
Materials:
-
Fmoc-protected amino acids (Valine, Citrulline)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Monomethyl Auristatin E (MMAE)
-
Maleimido-diaminopropionic acid N-hydroxysuccinimide ester (mDPR-NHS ester)
-
Coupling reagents (e.g., HATU, HOBt, DCC)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
General Procedure:
-
Dipeptide Synthesis: Couple Fmoc-Valine to Fmoc-Citrulline using standard peptide coupling chemistry.
-
Spacer Attachment: Couple the resulting Fmoc-Val-Cit dipeptide to p-aminobenzyl alcohol.
-
Payload Conjugation: Couple the Fmoc-Val-Cit-PAB moiety to MMAE.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.
-
Maleimide (B117702) Introduction: React the deprotected linker-payload with mDPR-NHS ester to introduce the maleimide group.
-
Purification: Purify the final product by reverse-phase preparative HPLC and characterize by mass spectrometry and NMR.
Antibody-Drug Conjugation
This protocol describes the conjugation of the mDPR-Val-Cit-PAB-MMAE to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
mDPR-Val-Cit-PAB-MMAE dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine in PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubation with a molar excess of TCEP at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Add a molar excess of the mDPR-Val-Cit-PAB-MMAE solution to the reduced antibody. Incubate at room temperature for 1 hour with gentle mixing.
-
Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess the purity and aggregation of the ADC by SEC.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro cytotoxic activity of an ADC using a cell viability assay (e.g., MTT or CellTiter-Glo).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ADC construct and unconjugated antibody (as a control)
-
Free MMAE (as a positive control)
-
Cell viability reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
In Vivo Efficacy Study
This protocol provides a framework for evaluating the in vivo efficacy of an ADC in a preclinical xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cells for xenograft model
-
ADC construct, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC, unconjugated antibody, or vehicle control intravenously.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Evaluation: Continue treatment and monitoring for a predetermined period or until tumors in the control group reach a defined endpoint.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Data Presentation
The following tables present representative quantitative data for ADCs utilizing a Val-Cit-PAB-MMAE linker. The specific values for an ADC with the mDPR-Val-Cit-PAB-MMAE linker will depend on the specific antibody, target antigen, and cancer cell line.
Table 1: Representative In Vitro Cytotoxicity of an Anti-HER2 ADC with a Val-Cit-PAB-MMAE Linker
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 10 - 50 |
| BT-474 | High | 20 - 100 |
| MDA-MB-468 | Low | > 1000 |
| MCF-7 | Low | > 1000 |
Table 2: Representative In Vivo Efficacy of an Anti-HER2 ADC with a Val-Cit-PAB-MMAE Linker in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 10 - 20 |
| ADC | 1 | 50 - 70 |
| ADC | 3 | 80 - 100 |
Mandatory Visualization
Downstream Signaling Pathway of MMAE-Induced Apoptosis
Upon release, MMAE disrupts microtubule dynamics, leading to the activation of apoptotic signaling pathways.
Downstream Signaling of MMAE-Induced Apoptosis
Experimental Workflow for Preclinical ADC Development
The preclinical development of an ADC using the mDPR-Val-Cit-PAB-MMAE linker involves a structured workflow from initial design to in vivo testing.
Preclinical ADC Development Workflow
Disclaimer: Due to the proprietary nature of drug development, specific quantitative data and detailed synthesis protocols for the mDPR-Val-Cit-PAB-MMAE TFA salt are not always publicly available. The experimental protocols and data presented in this guide are based on established methodologies and representative data for closely related Val-Cit-PAB-MMAE linker-drugs and should be considered as a general framework for research and development. Researchers should perform their own optimization and validation studies.
Methodological & Application
Application Notes and Protocols for the Conjugation of mDPR-Val-Cit-PAB-MMAE TFA to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. The mDPR-Val-Cit-PAB-MMAE TFA is a sophisticated drug-linker conjugate designed for the development of ADCs. It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and a maleimide-containing mDPR moiety for antibody conjugation. The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the drug-linker.
This document provides a comprehensive, step-by-step protocol for the conjugation of this compound to a monoclonal antibody. The methodology is based on the widely utilized strategy of partially reducing the interchain disulfide bonds of the antibody to generate reactive thiol groups, which then covalently bond with the maleimide (B117702) group of the drug-linker. Additionally, detailed protocols for the characterization of the resulting ADC are provided, including determination of the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC-HPLC) and analysis of aggregation by size-exclusion chromatography (SEC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the conjugation and characterization procedures. Note that optimal conditions may vary depending on the specific antibody and experimental objectives.
Table 1: Reagents for Antibody Reduction and Conjugation
| Reagent | Stock Concentration | Molar Ratio (Reagent:Antibody) | Final Concentration |
| Monoclonal Antibody | 5-10 mg/mL | - | 5 mg/mL |
| TCEP | 10 mM | 2.5 - 4.0 | 0.25 - 0.4 mM |
| This compound | 10 mM in DMSO | 4.0 - 8.0 | 0.4 - 0.8 mM |
| N-acetylcysteine (optional) | 100 mM | 20 | 2 mM |
Table 2: Typical Parameters for HIC-HPLC based DAR determination
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 6.95, 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | 280 nm |
Table 3: Typical Parameters for SEC-based Aggregation Analysis
| Parameter | Value |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
Experimental Protocols
Protocol 1: Conjugation of this compound to Antibody
This protocol details the partial reduction of the antibody, the conjugation reaction, and the purification of the resulting ADC.
Materials:
-
Purified monoclonal antibody (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4 with 1 mM EDTA
-
Quenching Solution (optional): N-acetylcysteine in Reaction Buffer
-
Purification Buffer: PBS, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.
-
-
Partial Reduction of Antibody:
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Immediately prior to use, dissolve the this compound in a minimal volume of anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 4 to 8-fold molar excess of the dissolved mDPR-Val-Cit-PAB-MMAE to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.[1]
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine to the reaction mixture and incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by buffer exchange using a desalting column pre-equilibrated with Purification Buffer.
-
Collect the purified ADC and determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity of the antibody.[2][3]
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of each species × Number of drugs for that species)) / 100
-
B. Determination of Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) versus the monomeric ADC.[4]
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the SEC mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) × 100
-
Visualizations
Caption: Workflow for the conjugation of mDPR-Val-Cit-PAB-MMAE to an antibody.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of mDPR-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that significantly influences its therapeutic efficacy, pharmacokinetics, and safety profile.[1] An accurate and precise determination of the average DAR and the distribution of different drug-loaded species is essential during the development and quality control of ADCs.[1] This document provides detailed application notes and protocols for calculating the DAR of an ADC conjugated with the mDPR-Val-Cit-PAB-MMAE linker-drug combination.
The mDPR-Val-Cit-PAB-MMAE is a sophisticated drug-linker system.[2][3][4][5][6][7] It comprises the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) connected to the antibody via a linker. This linker includes a valine-citrulline (Val-Cit) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, ensuring targeted drug release within cancer cells.[5] The para-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, and the mDPR moiety is a maleimide-based group for conjugation to the antibody, typically at cysteine residues.
This guide outlines four commonly employed analytical techniques for DAR determination:
-
UV/Vis Spectrophotometry: A straightforward method for determining the average DAR.[8][9][10][11][12]
-
Hydrophobic Interaction Chromatography (HIC): A high-resolution technique to determine the distribution of different DAR species.[13][14][15][16][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method, particularly useful for cysteine-linked ADCs, to determine DAR after reduction of the ADC.[4][11][][19][20]
-
Mass Spectrometry (MS): A powerful tool for unambiguous identification and quantification of different drug-loaded species.[1][2][][21][22][23][24][25]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for DAR determination using the described techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. mDPR-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 6. mDPR-Val-Cit-PAB-MMAE | CAS#:1491152-26-1 | Chemsrc [chemsrc.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. hpst.cz [hpst.cz]
- 24. agilent.com [agilent.com]
- 25. lcms.cz [lcms.cz]
Application Notes and Protocols for mDPR-Val-Cit-PAB-MMAE TFA Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site. The mDPR-Val-Cit-PAB-MMAE TFA is a state-of-the-art drug-linker conjugate designed for the development of highly stable and effective ADCs.
This application note provides a detailed overview and experimental protocols for the conjugation of this compound to a target antibody. The key components of this system include:
-
Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells.[3][4] This ensures targeted release of the cytotoxic payload within the cancer cell.
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that facilitates the efficient release of the unmodified, fully active MMAE upon cleavage of the Val-Cit linker.[4]
-
mDPR (maleimido-diaminopropionic acid) Linker: A "self-stabilizing" maleimide (B117702) linker engineered to enhance the in vivo stability of the ADC. It incorporates a basic amino group adjacent to the maleimide, which catalyzes the hydrolysis of the thiosuccinimide ring formed upon conjugation to a thiol group on the antibody. This rapid hydrolysis prevents the retro-Michael reaction, a major pathway for drug-linker detachment in plasma, leading to a more stable and effective ADC.
-
Trifluoroacetic Acid (TFA) Salt: The drug-linker is supplied as a TFA salt, which should be considered during buffer preparation for the conjugation reaction.
These application notes will guide researchers through the antibody labeling process, purification of the resulting ADC, and characterization of the final product, with a focus on achieving optimal labeling efficiency and a desired drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Representative Quantitative Data for mDPR-Val-Cit-PAB-MMAE Antibody Conjugation
| Parameter | Target Value | Typical Result | Method of Analysis |
| Antibody Concentration | 5 - 10 mg/mL | 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Reducing Agent (TCEP) | 4 - 6 molar equivalents | 5 molar equivalents | N/A |
| Drug-Linker Molar Excess | 4 - 8 molar equivalents | 6 molar equivalents | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | ~4 | HIC-HPLC, UV-Vis Spectroscopy |
| Labeling Efficiency | > 90% | > 95% | HIC-HPLC |
| Monomer Purity | > 95% | > 98% | Size Exclusion Chromatography (SEC-HPLC) |
| Free Drug-Linker Level | < 1% | < 0.5% | Reversed-Phase HPLC (RP-HPLC) |
Note: The values presented in this table are representative and may vary depending on the specific antibody, reaction conditions, and analytical methods used. Optimization of the protocol for each specific antibody is recommended.
Experimental Protocols
I. Antibody Preparation
This protocol describes the initial preparation of the antibody for conjugation.
Materials:
-
Purified monoclonal antibody (IgG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, perform a buffer exchange into the Reaction Buffer. This can be achieved using a desalting column or TFF system according to the manufacturer's instructions.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the Reaction Buffer. Determine the final concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280) and using the antibody's specific extinction coefficient.
II. Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol generates free thiol groups on the antibody for conjugation by reducing the interchain disulfide bonds.
Materials:
-
Prepared antibody solution from Protocol I
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water, freshly prepared)
Procedure:
-
TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 4-6 fold molar excess of TCEP per mole of antibody to achieve a target DAR of approximately 4. The optimal TCEP to antibody ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange into fresh, degassed Reaction Buffer using a desalting column or TFF system. This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.
III. Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol II
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a slight molar excess of the dissolved mDPR-Val-Cit-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the number of generated thiol groups. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
Hydrolysis of Thiosuccinimide Ring: To ensure the completion of the self-stabilizing hydrolysis of the thiosuccinimide ring, continue the incubation at a pH of 7.0-7.5 for an additional 1-2 hours at room temperature.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.
IV. Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC solution from Protocol III
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Protein A affinity chromatography, size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) system
Procedure:
-
Purification: Purify the crude ADC solution to remove unconjugated drug-linker, reaction byproducts, and aggregated antibody. Protein A chromatography is effective for capturing the antibody conjugate, while SEC can be used to remove aggregates and smaller molecules. HIC can also be employed for purification, particularly for separating different DAR species.
-
Buffer Exchange: During purification, exchange the buffer to a suitable storage buffer (e.g., PBS).
-
Sterile Filtration: Sterile filter the final purified ADC solution through a 0.22 µm filter.
V. Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical methods for characterizing the final ADC product.
Methods:
-
Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAE payload increases the hydrophobicity of the antibody. HIC-HPLC can resolve ADC species with different numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
Typical Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
-
Calculation: The average DAR is calculated from the peak areas of the different DAR species in the chromatogram.
-
-
Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric, aggregated, and fragmented antibody in the ADC preparation.
-
-
Residual Free Drug-Linker Analysis by RP-HPLC:
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. This method is used to quantify the amount of unconjugated mDPR-Val-Cit-PAB-MMAE remaining in the final ADC product.
-
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Mechanism of action of an mDPR-Val-Cit-PAB-MMAE ADC.
References
Application Notes and Protocols for the Analytical Characterization of mDPR-Val-Cit-PAB-MMAE TFA ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The mDPR-Val-Cit-PAB-MMAE TFA ADC represents a sophisticated construct, featuring a cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form is a common result of purification processes.
Comprehensive analytical characterization is critical to ensure the safety, efficacy, and quality of these complex molecules.[1][2] Key quality attributes that require diligent monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of unconjugated antibody, and the presence of free drug and other impurities.[3][4] This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound ADCs.
The mDPR-Val-Cit-PAB-MMAE linker-drug consists of a maleimidocaproyl (mDPR) group for conjugation to the antibody, the enzyme-cleavable Val-Cit dipeptide, the PAB spacer, and the MMAE payload.[][][7][8] This linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells where it is cleaved by lysosomal proteases like Cathepsin B.[9][10][11][]
Key Analytical Techniques
A suite of orthogonal analytical methods is necessary for the comprehensive characterization of ADCs.[13] The primary techniques covered in this document are:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the average DAR and drug-load distribution for cysteine-linked ADCs.[3][14][15][16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method for DAR determination, often involving the reduction of the ADC to separate its light and heavy chains.[17][18][19][20]
-
Mass Spectrometry (MS): Used for intact mass analysis of the ADC to confirm DAR and identify different species, as well as for quantifying free drug and other small molecule impurities.[21][22][23][24]
-
Size Exclusion Chromatography (SEC): The standard method for characterizing protein aggregation and fragmentation.[13]
-
Forced Degradation Studies: Essential for understanding the stability of the ADC under various stress conditions and identifying potential degradation pathways.[25][26][27]
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[3][28] Since the MMAE payload is hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have a longer retention time on the HIC column.[4][29] This technique is performed under non-denaturing conditions, preserving the native structure of the ADC.[3][16][30]
Experimental Workflow:
Caption: Workflow for DAR analysis by HIC.
Protocol:
-
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC Sample
-
HPLC system with UV detector
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm (for protein) and 248 nm (for MMAE)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% Mobile Phase B
-
40-45 min: Re-equilibration with 100% Mobile Phase A
-
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 10.2 | 15.3 |
| DAR2 | 15.8 | 35.1 |
| DAR4 | 20.5 | 30.2 |
| DAR6 | 24.1 | 15.4 |
| DAR8 | 27.3 | 4.0 |
| Average DAR | 3.5 |
Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC provides an alternative method for DAR determination and is particularly useful for confirming HIC results.[17] This method typically involves the reduction of the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on their hydrophobicity.
Experimental Workflow:
Caption: Workflow for DAR analysis by RP-HPLC.
Protocol:
-
Materials:
-
RP Column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)
-
Reducing Agent: Dithiothreitol (DTT)
-
ADC Sample
-
HPLC system with UV detector
-
-
Sample Preparation:
-
To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80°C[31]
-
Detection: UV at 280 nm and 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% Mobile Phase B
-
5-25 min: Linear gradient from 30% to 60% B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Re-equilibration with 30% Mobile Phase B
-
-
-
Data Analysis:
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 12.5 | 45.2 |
| LC + 1 Drug | 14.8 | 4.8 |
| Heavy Chain (HC) | 18.2 | 10.5 |
| HC + 1 Drug | 20.1 | 15.3 |
| HC + 2 Drugs | 21.9 | 14.7 |
| HC + 3 Drugs | 23.5 | 9.5 |
| Average DAR | 3.4 |
Intact Mass Analysis by Mass Spectrometry (MS)
Intact mass analysis provides a direct measurement of the molecular weight of the different ADC species, confirming the drug load distribution and average DAR.[21][23] This is often performed using LC-MS with a high-resolution mass spectrometer.
Experimental Workflow:
Caption: Workflow for intact mass analysis by MS.
Protocol:
-
Materials:
-
RP or SEC column suitable for MS
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Optional: PNGase F for deglycosylation
-
ADC Sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
-
Sample Preparation:
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.[21]
-
Dilute the sample to 0.5 mg/mL in Mobile Phase A.
-
-
LC-MS Conditions:
-
Use a suitable gradient to elute the ADC from the column.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range (e.g., 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Abundance (%) |
| DAR0 | 148,050 | 148,052 | 16.1 |
| DAR2 | 150,625 | 150,627 | 34.5 |
| DAR4 | 153,200 | 153,202 | 29.8 |
| DAR6 | 155,775 | 155,777 | 15.2 |
| DAR8 | 158,350 | 158,352 | 4.4 |
| Average DAR | 3.5 |
Analysis of Free Drug and Impurities
The presence of free drug (mDPR-Val-Cit-PAB-MMAE) and other related impurities can impact the safety and efficacy of the ADC.[32][33] These are typically analyzed by precipitating the protein components and analyzing the supernatant by RP-HPLC with UV or MS detection.[1]
Protocol:
-
Sample Preparation:
-
To the ADC sample, add 3 volumes of cold acetonitrile to precipitate the protein.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.
-
Carefully collect the supernatant for analysis.
-
-
RP-HPLC-MS/UV Conditions:
-
Use a high-resolution RP column (e.g., C18).
-
Employ a suitable gradient of water and acetonitrile with 0.1% formic acid.[9]
-
Monitor for the expected mass of the free drug and potential impurities.
-
Quantify against a standard curve of the free drug.
-
Data Presentation:
| Analyte | Retention Time (min) | Concentration (µg/mL) | Specification |
| Free mDPR-Val-Cit-PAB-MMAE | 8.5 | 0.2 | ≤ 1.0 µg/mL |
| MMAE | 6.2 | < 0.1 | Not Detected |
Stability Assessment through Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and stability of the ADC under stress conditions such as high temperature, extreme pH, oxidation, and light exposure.[25][27]
Signaling Pathway of Linker Cleavage and Payload Action:
Caption: Mechanism of action for a Val-Cit-MMAE ADC.
Protocol:
-
Stress Conditions:
-
Thermal: Incubate the ADC at elevated temperatures (e.g., 40°C, 50°C) for various time points.
-
pH: Adjust the pH of the ADC formulation to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.03%) to the ADC.
-
Photostability: Expose the ADC to light according to ICH guidelines.
-
Mechanical Stress: Subject the ADC to agitation or freeze-thaw cycles.[34]
-
-
Analysis of Stressed Samples:
-
At each time point, analyze the stressed samples using the analytical methods described above (HIC, RP-HPLC, SEC, MS).
-
Monitor for changes in DAR, aggregation, fragmentation, and the formation of new impurities.
-
Data Presentation:
| Stress Condition | Time | Average DAR | Aggregates (%) | Fragments (%) | Free Drug (µg/mL) |
| Control (4°C) | 0 | 3.5 | 1.2 | 0.5 | 0.1 |
| 40°C | 1 week | 3.4 | 2.5 | 0.8 | 0.5 |
| 40°C | 4 weeks | 3.2 | 5.8 | 1.5 | 1.2 |
| pH 3.0 | 24 hours | 3.5 | 8.2 | 3.1 | 0.2 |
| 0.03% H₂O₂ | 24 hours | 3.5 | 1.5 | 0.6 | 0.1 |
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound ADCs. A combination of HIC, RP-HPLC, MS, and stability studies is essential to ensure the quality, consistency, and safety of these complex biotherapeutics. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antibody-drug conjugates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veranova.com [veranova.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 7. mDPR-Val-Cit-PAB-MMAE, ADC linker, 1491152-26-1 | BroadPharm [broadpharm.com]
- 8. mDPR-Val-Cit-PAB-MMAE | CAS#:1491152-26-1 | Chemsrc [chemsrc.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. lcms.cz [lcms.cz]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. sciex.com [sciex.com]
- 22. tools.thermofisher.cn [tools.thermofisher.cn]
- 23. researchgate.net [researchgate.net]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Antibody Forced Degradation Study - Creative Biolabs [creative-biolabs.com]
- 28. cellmosaic.com [cellmosaic.com]
- 29. agilent.com [agilent.com]
- 30. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 33. agilent.com [agilent.com]
- 34. Miniaturized Forced Degradation of Therapeutic Proteins and ADCs by Agitation-Induced Aggregation Using Orbital Shaking of Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Cytotoxicity Assay for mDPR-Val-Cit-PAB-MMAE TFA ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy designed to deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1][2][3] This application note provides a detailed protocol for determining the in vitro cytotoxicity of a specific type of ADC, mDPR-Val-Cit-PAB-MMAE TFA, using a cell viability assay. This ADC comprises a monoclonal antibody (mDPR), a cleavable valine-citrulline (Val-Cit) linker, a para-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).[4] The trifluoroacetic acid (TFA) salt is a common counterion from purification. Understanding the cytotoxic potential of this ADC is a critical step in its preclinical evaluation.[5][6][7]
The protocol outlines the necessary steps for cell line selection, preparation of the ADC, execution of the cytotoxicity assay, and data analysis to determine the half-maximal inhibitory concentration (IC50), a key measure of the ADC's potency.[5][8]
Mechanism of Action
The efficacy of the mDPR-Val-Cit-PAB-MMAE ADC is dependent on a multi-step process:
-
Binding and Internalization: The mDPR antibody component of the ADC specifically binds to its target antigen on the surface of cancer cells.[1][] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[10]
-
Lysosomal Trafficking and Cleavage: The internalized endosome containing the ADC traffics to and fuses with a lysosome.[1] The acidic environment and lysosomal proteases, such as Cathepsin B, recognize and cleave the Val-Cit linker.[10][11][12]
-
Payload Release and Cytotoxicity: Cleavage of the linker releases the MMAE payload into the cytoplasm.[1][] MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][11][13]
-
Bystander Effect: Because MMAE is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[1][13][14] This "bystander effect" is a crucial advantage in treating heterogeneous tumors.[5][14]
Caption: Mechanism of action of an ADC with a Val-Cit linker.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol is designed to determine the IC50 value of the this compound ADC in target and non-target cell lines. A luminescence-based cell viability assay, such as CellTiter-Glo®, is recommended for its high sensitivity and simple "add-mix-measure" format.[15][16] Alternatively, colorimetric assays like MTT or XTT can be used.[6][8][17]
1. Materials and Reagents
-
Cell Lines:
-
Antigen-positive cell line (expressing the target of the mDPR antibody)
-
Antigen-negative cell line (as a negative control)
-
-
ADC and Controls:
-
This compound ADC
-
Non-targeting ADC control (with the same linker-payload but an antibody against an irrelevant target)
-
Unconjugated mDPR antibody
-
Free MMAE payload
-
-
Cell Culture Reagents:
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Assay Reagents:
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer (or spectrophotometer for MTT/XTT assays)
-
96-well, flat-bottom, opaque-walled microplates (for luminescence) or clear plates (for colorimetric assays)
-
Multi-channel pipette
-
Sterile pipette tips and reagent reservoirs
-
2. Experimental Workflow
Caption: General workflow for ADC in vitro cytotoxicity assays.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count both antigen-positive and antigen-negative cells.
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the assay. This typically ranges from 1,000 to 10,000 cells per well.[14][17]
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]
Day 2: ADC Treatment
-
Prepare serial dilutions of the this compound ADC and control articles (non-targeting ADC, unconjugated antibody, free MMAE). A common starting concentration is 1000 ng/mL, with 8-10 serial dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC and control dilutions to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).
-
Return the plate to the incubator.
Day 5-7: Cell Viability Measurement
-
The incubation period typically ranges from 72 to 120 hours, depending on the cell line's doubling time and the ADC's mechanism of action.[14]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Following the manufacturer's instructions for the chosen cell viability assay (e.g., CellTiter-Glo®), add the reagent to each well.[19]
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or absorbance using a plate reader.
4. Data Analysis
-
Subtract the average background signal (from the blank wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the following formula:
% Viability = (Signal of Treated Wells / Signal of Untreated Control Wells) x 100
-
Plot the % Viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.[8]
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison of the ADC's potency across different cell lines and against control articles.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Compound | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) |
| IC50 (ng/mL) | IC50 (ng/mL) | |
| This compound ADC | [Insert Value] | [Insert Value] |
| Non-targeting ADC Control | [Insert Value] | [Insert Value] |
| Unconjugated mDPR Antibody | > 1000 | > 1000 |
| Free MMAE | [Insert Value] | [Insert Value] |
Expected Outcomes
-
The this compound ADC should exhibit potent cytotoxicity (a low IC50 value) in the antigen-positive cell line.
-
The ADC should be significantly less potent in the antigen-negative cell line, demonstrating target-specific killing.
-
The non-targeting ADC should have a much higher IC50 value in the antigen-positive cell line compared to the targeted ADC.
-
The unconjugated mDPR antibody should not show significant cytotoxicity.
-
Free MMAE will be highly potent in both cell lines, as its entry is not dependent on antibody-mediated internalization.
This protocol provides a robust framework for assessing the in vitro cytotoxicity of this compound ADCs. The resulting data is crucial for the evaluation of ADC potency and specificity, guiding further preclinical and clinical development.[20] Careful execution of this assay, including appropriate controls and data analysis, will yield reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Studying the Bystander Effect of mDPR-Val-Cit-PAB-MMAE TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload delivered to an antigen-positive (Ag+) tumor cell can diffuse into the surrounding microenvironment and kill neighboring antigen-negative (Ag-) cells. This is particularly crucial for overcoming tumor heterogeneity, a common mechanism of treatment resistance.
This document provides detailed application notes and protocols for conducting a comprehensive bystander effect study of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE TFA drug-linker. This ADC linker consists of a potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to the antibody via a linker system containing a protease-cleavable valine-citrulline (Val-Cit) dipeptide and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.[1] The mDPR moiety facilitates conjugation to the antibody. The trifluoroacetic acid (TFA) salt is a common formulation for such compounds.[2]
The mechanism of action for the bystander effect with this conjugate is initiated upon the ADC binding to its target antigen on a cancer cell and subsequent internalization.[] Within the lysosome, proteases such as Cathepsin B cleave the Val-Cit linker, leading to the release of MMAE.[] Due to its membrane-permeable nature, the released MMAE can then traverse the cell membrane of the target cell and enter adjacent cells, inducing apoptosis through the inhibition of tubulin polymerization.[5][6]
Key Experimental Approaches
Two primary in vitro methods and one in vivo method are recommended for a thorough investigation of the bystander effect of an mDPR-Val-Cit-PAB-MMAE-conjugated ADC.
-
In Vitro Co-culture Bystander Assay: Directly measures the killing of Ag- cells when cultured with Ag+ cells in the presence of the ADC.[7][8]
-
In Vitro Conditioned Medium Transfer Assay: Assesses the cytotoxic potential of soluble factors (i.e., the released payload) from ADC-treated Ag+ cells on a separate culture of Ag- cells.[8][9]
-
In Vivo Mixed Tumor Xenograft Model: Evaluates the bystander effect in a more physiologically relevant setting by observing the growth of mixed Ag+ and Ag- tumors in immunodeficient mice.[9][10]
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Bystander Effect of ADC-mDPR-Val-Cit-PAB-MMAE
| Experimental Setup | ADC Concentration (nM) | % Viability of Ag- Cells (Relative to Untreated Control) | Statistical Significance (p-value) |
| Co-culture Assay | |||
| Ag- Monoculture | 100 | 95% | >0.05 |
| Ag+ & Ag- Co-culture (1:1) | 100 | 45% | <0.01 |
| Ag+ & Ag- Co-culture (1:3) | 100 | 60% | <0.01 |
| Ag+ & Ag- Co-culture (3:1) | 100 | 30% | <0.001 |
| Conditioned Medium Assay | |||
| Ag- cells + Conditioned Medium | N/A | 55% | <0.01 |
| Ag- cells + Control Medium | N/A | 98% | >0.05 |
Table 2: In Vivo Bystander Effect of ADC-mDPR-Val-Cit-PAB-MMAE in a Mixed Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Statistical Significance (p-value) vs. Vehicle |
| Vehicle Control | N/A | 1500 | 0% | N/A |
| Isotype Control ADC | 5 | 1450 | 3.3% | >0.05 |
| ADC-mDPR-Val-Cit-PAB-MMAE | 5 | 400 | 73.3% | <0.001 |
Mandatory Visualizations
Signaling Pathway for MMAE-Mediated Bystander Effect
References
- 1. mDPR-Val-Cit-PAB-MMAE, ADC linker, 1491152-26-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes: Cellular Uptake and Internalization of mDPR-Val-Cit-PAB-MMAE TFA ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small-molecule drug, ADCs aim to enhance the therapeutic window, maximizing efficacy while minimizing systemic toxicity.[1] The mDPR-Val-Cit-PAB-MMAE TFA ADC is comprised of three key components: a monoclonal antibody targeting a specific tumor-associated antigen, a potent anti-mitotic agent, monomethyl auristatin E (MMAE), and a linker system.[2] This linker system consists of a maleimidocaproyl (mDPR) group, a protease-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) spacer.
The efficacy of this ADC is critically dependent on its efficient internalization into target cancer cells and the subsequent release of the MMAE payload.[1][3] This process, initiated by the binding of the ADC to its cell surface antigen, involves receptor-mediated endocytosis and trafficking through the endo-lysosomal pathway.[1] Within the acidic environment of the lysosome, the Val-Cit linker is cleaved by proteases, liberating the MMAE to bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest, and ultimately trigger apoptosis.[4][5]
These application notes provide detailed protocols for quantifying the cellular uptake and internalization of this compound ADCs using flow cytometry and confocal microscopy, as well as a method for assessing the cytotoxic effects of the released payload.
Signaling Pathway and Mechanism of Action
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the release of the active payload inside the cancer cell. The ADC circulates in the bloodstream until the monoclonal antibody component selectively binds to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, into an endosome.[1] This endosome then traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the cleavage of the Val-Cit linker, releasing the MMAE payload into the cytoplasm. Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow Overview
The overall experimental workflow for assessing the cellular uptake, internalization, and subsequent cytotoxic effect of the this compound ADC involves several key stages. Initially, the target cells are cultured and prepared for the assay. The ADC is then labeled with a fluorescent dye for visualization. The labeled ADC is incubated with the cells to allow for binding and internalization. Following incubation, the cells are analyzed by flow cytometry for a quantitative measure of internalization and by confocal microscopy for visualization of subcellular localization. In parallel, a cytotoxicity assay is performed to determine the dose-dependent cell-killing ability of the ADC.
Data Presentation
Quantitative data from cellular uptake, internalization, and cytotoxicity assays should be summarized for clear comparison.
Table 1: Quantitative Analysis of ADC Internalization by Flow Cytometry
| Cell Line | ADC Concentration (nM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percent Internalization (%) |
| Target Positive | 10 | 1 | 1500 ± 120 | 35 ± 4 |
| 10 | 4 | 4500 ± 350 | 75 ± 6 | |
| 10 | 24 | 8000 ± 600 | 92 ± 5 | |
| 50 | 1 | 6000 ± 500 | 40 ± 5 | |
| 50 | 4 | 12000 ± 900 | 85 ± 7 | |
| 50 | 24 | 18000 ± 1500 | 95 ± 4 | |
| Target Negative | 50 | 24 | 300 ± 50 | <5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound ADC
| Cell Line | Treatment | IC50 (nM) |
| Target Positive | mDPR-Val-Cit-PAB-MMAE ADC | 1.5 ± 0.3 |
| Free MMAE | 0.5 ± 0.1 | |
| Non-targeting Control ADC | > 1000 | |
| Target Negative | mDPR-Val-Cit-PAB-MMAE ADC | > 1000 |
| Free MMAE | 0.6 ± 0.2 |
IC50 values were determined after 72 hours of incubation. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Quantitative Analysis of ADC Internalization by Flow Cytometry
This protocol describes a method to quantify the internalization of a fluorescently labeled ADC over time.
Materials:
-
Target antigen-positive and negative cell lines
-
Complete cell culture medium
-
This compound ADC
-
Fluorescent labeling kit (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in 12-well plates at a density of 2 x 10^5 cells/well and incubate overnight.[6]
-
ADC Labeling: Label the this compound ADC with a fluorescent dye according to the manufacturer's protocol.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at the desired concentration (e.g., 100 nM) in complete medium.[6] For binding, incubate the plates at 4°C for 1 hour.[6]
-
Internalization: Wash the cells with cold PBS to remove unbound ADC. Add fresh, pre-warmed complete medium and transfer the plates to a 37°C incubator to allow for internalization for various time points (e.g., 0, 1, 4, 24 hours).[6]
-
Cell Harvesting: At each time point, wash the cells with cold PBS. Detach adherent cells using Trypsin-EDTA. Resuspend the cells in flow cytometry buffer.
-
Staining: Add a viability dye (e.g., PI) to distinguish live and dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the fluorescently labeled ADC.
-
Data Analysis: Calculate the percentage of internalization by comparing the MFI at 37°C to the MFI of cells kept at 4°C (which represents surface-bound ADC only).
Protocol 2: Visualization of ADC Internalization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the internalized ADC.
Materials:
-
Target antigen-positive cells
-
Glass-bottom confocal dishes or chamber slides
-
Fluorescently labeled this compound ADC
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in confocal dishes at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[6]
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC (e.g., 100 nM) at 4°C for 1 hour to allow for binding.[6]
-
Internalization: Wash with cold PBS and add fresh, pre-warmed medium. Incubate at 37°C for the desired time (e.g., 4 hours) to allow for internalization.[6]
-
Lysosomal and Nuclear Staining: During the last 30 minutes of incubation, add a lysosomal marker to the medium. Following internalization, wash the cells with PBS and stain with a nuclear marker like DAPI.[6]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be stained with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells with PBS and add mounting medium.
-
Imaging: Acquire images using a confocal microscope, capturing the signals from the labeled ADC, lysosomal marker, and nuclear stain in separate channels. Co-localization analysis can be performed to confirm lysosomal trafficking of the ADC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of the ADC in a dose-dependent manner.
Materials:
-
Target antigen-positive and negative cell lines
-
96-well plates
-
This compound ADC
-
Free MMAE
-
Non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, free MMAE, and control ADC in complete medium. Add the treatments to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the ADC concentration and use non-linear regression to determine the IC50 value.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. researchgate.net [researchgate.net]
- 6. Internalization assay [bio-protocol.org]
Application Notes and Protocols for Preclinical Studies Using mDPR-Val-Cit-PAB-MMAE TFA Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload, maximizing its anti-tumor activity while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the mDPR-Val-Cit-PAB-MMAE TFA drug-linker. This advanced system consists of:
-
mDPR (self-stabilizing maleimide): A key component designed to enhance the stability of the ADC in circulation. It achieves this by incorporating a basic amino group adjacent to the maleimide (B117702), which catalyzes the hydrolysis of the thiosuccinimide ring after conjugation. This modification prevents the retro-Michael reaction, which can lead to premature drug deconjugation, thereby improving the ADC's in vivo stability and therapeutic index.[1][2][3][4]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5][] This ensures that the cytotoxic payload is released preferentially within the target cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active cytotoxic drug.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[7] Due to its high cytotoxicity, targeted delivery via an ADC is crucial for its therapeutic use.[8]
-
TFA (Trifluoroacetic acid): A counterion often used in the purification and formulation of synthetic peptides and drug-linkers.
These application notes will guide researchers through essential preclinical assays to characterize the efficacy, potency, and pharmacokinetic profile of ADCs constructed with the this compound drug-linker.
Mechanism of Action
The mechanism of action for an ADC utilizing the mDPR-Val-Cit-PAB-MMAE linker is a multi-step process designed for targeted cell killing.
Data Presentation
The following tables present representative quantitative data from preclinical studies of ADCs utilizing a Val-Cit-PAB-MMAE linker. It is important to note that specific results for an ADC with the this compound linker will be dependent on the specific monoclonal antibody, target antigen, and tumor model used. The inclusion of the mDPR self-stabilizing maleimide is anticipated to improve in vivo stability, which may lead to enhanced antitumor activity and a better tolerability profile compared to ADCs with standard maleimide linkers.[1][2][3][4]
Table 1: In Vitro Cytotoxicity of a Representative Val-Cit-PAB-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free MMAE |
| Cell Line A | High | 0.5 - 5 | 0.1 - 1 |
| Cell Line B | Medium | 10 - 50 | 0.1 - 1 |
| Cell Line C | Low/Negative | >1000 | 0.1 - 1 |
IC50 values are representative and can vary based on the specific antibody, cell line, and assay conditions.[9][10]
Table 2: In Vivo Efficacy of a Representative Val-Cit-PAB-MMAE ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | QW x 3 | 0 | 0/10 |
| Non-binding ADC | 3 | QW x 3 | <20 | 0/10 |
| Unconjugated mAb | 10 | QW x 3 | 30-50 | 0/10 |
| ADC | 1 | QW x 3 | 70-90 | 2/10 |
| ADC | 3 | QW x 3 | >95 | 8/10 |
QW: once weekly. Efficacy data is representative and highly dependent on the tumor model and ADC characteristics.[10][11]
Table 3: Representative Pharmacokinetic Parameters of an MMAE-based ADC in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) |
| Total Antibody | 100 - 150 | 10000 - 15000 | 0.1 - 0.5 | 150 - 250 |
| ADC (conjugated) | 90 - 140 | 8000 - 12000 | 0.2 - 0.8 | 100 - 200 |
| Unconjugated MMAE | 0.001 - 0.01 | 0.05 - 0.2 | >100 | 20 - 40 |
Pharmacokinetic parameters are representative and can be influenced by the antibody, drug-to-antibody ratio (DAR), and animal species.[12][13][14][15]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a standard colorimetric assay such as MTT or XTT.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
Unconjugated monoclonal antibody (control)
-
Free MMAE (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE. Remove the old medium from the cells and add the treatment solutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization (for MTT): If using MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of the ADC or drug. Determine the IC50 value using a suitable curve-fitting model.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
Sterile PBS and Matrigel (optional)
-
ADC formulation
-
Control articles (e.g., vehicle, unconjugated mAb)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups with similar average tumor volumes.
-
ADC Administration: Administer the ADC and control articles according to the specified dose and schedule (e.g., intravenously).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regressions. Statistical analysis should be performed to compare treatment groups.
Protocol 3: Bystander Effect Assay
This in vitro assay evaluates the ability of the released MMAE payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC and control articles
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture Ag+ and fluorescently labeled Ag- cells.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in 96-well plates. As a control, seed Ag- cells alone.
-
Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 4: Pharmacokinetic (PK) Analysis
This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC in mice.
Materials:
-
Mice
-
ADC formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
Analytical instrumentation (ELISA reader, LC-MS/MS)
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.
-
Blood Collection: Collect serial blood samples at various time points post-dose (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and unconjugated MMAE in the plasma samples using validated analytical methods such as ELISA and/or LC-MS/MS.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters.
Conclusion
The this compound drug-linker system represents a sophisticated approach to ADC design, aiming for enhanced stability and targeted payload delivery. The protocols and representative data provided in these application notes offer a comprehensive framework for the preclinical evaluation of ADCs incorporating this technology. Rigorous execution of these studies is critical for understanding the therapeutic potential and guiding the further development of novel ADC candidates.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [mdpi.com]
- 14. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
Application of mDPR-Val-Cit-PAB-MMAE TFA in Targeted Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These agents combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. A critical component of an effective ADC is the linker that connects the antibody to the payload. mDPR-Val-Cit-PAB-MMAE TFA is a drug-linker conjugate designed for the development of ADCs. It comprises the potent antimitotic agent Monomethyl Auristatin E (MMAE), a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and a maleimidocaproyl (mDPR) group for conjugation to antibodies. The trifluoroacetic acid (TFA) salt form facilitates its handling and formulation.
This document provides detailed application notes and experimental protocols for the use of this compound in targeted cancer therapy research.
Mechanism of Action
The mDPR-Val-Cit-PAB-MMAE linker is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target cancer cells. The proposed mechanism of action for an ADC constructed with this linker is as follows:
-
Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Proteolytic Cleavage: Within the lysosome, cathepsin B, a lysosomal protease that is often upregulated in tumor cells, cleaves the Val-Cit dipeptide linker.
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Mechanism of action of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE linker.
Data Presentation
While specific experimental data for ADCs using the this compound linker is not extensively available in peer-reviewed literature, the following tables provide an illustrative summary of the types of quantitative data that should be generated and presented.
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC (ADC-X)
| Cell Line | Target Antigen Expression | IC50 (ng/mL) of ADC-X | IC50 (nM) of Free MMAE |
| Cell Line A | High | 10.5 | 0.5 |
| Cell Line B | Medium | 55.2 | 0.6 |
| Cell Line C | Low/Negative | > 1000 | 0.4 |
Table 2: In Vivo Efficacy of a Hypothetical ADC (ADC-X) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 0 | - |
| Unconjugated Antibody | 10 | 15 | > 0.05 |
| ADC-X | 1 | 50 | < 0.05 |
| ADC-X | 3 | 85 | < 0.01 |
| ADC-X | 10 | 98 | < 0.001 |
Table 3: Pharmacokinetic Parameters of a Hypothetical ADC (ADC-X) in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 150 | 15000 | 200 |
| ADC | 145 | 13000 | 180 |
| Unconjugated MMAE | 0.01 | 0.2 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Note: A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found. The following is a generalized synthetic scheme based on the synthesis of similar Val-Cit-PAB-MMAE linkers.
The synthesis would typically involve the following key steps:
-
Synthesis of the Val-Cit-PAB unit: This involves standard solid-phase or liquid-phase peptide synthesis to couple Fmoc-protected valine and citrulline, followed by coupling to p-aminobenzyl alcohol.
-
Introduction of the self-immolative spacer: The hydroxyl group of the PAB moiety is typically activated, for example, as a p-nitrophenyl carbonate, to allow for subsequent coupling to the payload.
-
Coupling of MMAE: The N-terminus of MMAE is coupled to the activated PAB spacer.
-
Introduction of the maleimide (B117702) group: The Fmoc protecting group on the N-terminus of the dipeptide is removed, and a maleimidocaproic acid derivative (mDPR) is coupled to the free amine.
-
Purification and salt formation: The final product is purified by reverse-phase HPLC and lyophilized, often as a TFA salt to improve stability and solubility.
Generalized workflow for the synthesis of the drug-linker conjugate.
Protocol 2: Conjugation of mDPR-Val-Cit-PAB-MMAE to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess of the drug-linker is a good starting point).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other small molecules.
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Workflow for the conjugation of the drug-linker to a monoclonal antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of the ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various treatment solutions to the wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule (e.g., once or twice weekly).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
This compound is a valuable tool for the development of next-generation antibody-drug conjugates for targeted cancer therapy. The protocols and application notes provided here offer a framework for researchers to synthesize, conjugate, and evaluate ADCs using this advanced drug-linker. Careful optimization of the conjugation process and thorough in vitro and in vivo characterization are essential for the successful development of potent and specific ADC candidates. Further research is warranted to fully elucidate the in vivo performance and therapeutic potential of ADCs constructed with this specific linker.
Application Notes and Protocols for mDPR-Val-Cit-PAB-MMAE TFA in Cysteine-Based Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The mDPR-Val-Cit-PAB-MMAE TFA is a state-of-the-art drug-linker conjugate designed for the development of ADCs. This system comprises the highly potent tubulin inhibitor, monomethyl auristatin E (MMAE), attached to the antibody via a sophisticated linker. This linker consists of a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a maleimide (B117702) derivative (mDPR) for conjugation to cysteine residues on the antibody. The trifluoroacetate (B77799) (TFA) salt form ensures stability and solubility.
The "mDPR" component is a key feature, representing a self-stabilizing maleimide derivative designed to improve the stability of the thiol-maleimide linkage, a critical aspect for the overall stability and efficacy of the ADC in vivo. Upon internalization into target cancer cells, the Val-Cit linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the free, active MMAE payload, which then disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.[1][2][3][4]
This document provides detailed application notes and protocols for the use of this compound in the development of cysteine-based ADCs.
Data Presentation
Quantitative data for ADCs constructed specifically with the mDPR-Val-Cit-PAB-MMAE linker is not extensively available in the public domain. However, the following tables provide representative data for ADCs developed using the closely related and well-characterized MC-Val-Cit-PAB-MMAE linker. These values can serve as a benchmark for researchers developing ADCs with the mDPR variant.
Table 1: Representative Conjugation and Characterization Data for a Trastuzumab-MC-VC-MMAE ADC
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Conjugation Efficiency | >95% | UV-Vis Spectroscopy |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC-HPLC) |
| Free Drug Level | <1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Table 2: Representative In Vitro Cytotoxicity Data for a Trastuzumab-MC-VC-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) | Assay |
| SK-BR-3 | HER2+++ | 15 | CellTiter-Glo® Luminescent Cell Viability Assay |
| BT-474 | HER2+++ | 25 | MTT Assay |
| MDA-MB-231 | HER2- | >1000 | CellTiter-Glo® Luminescent Cell Viability Assay |
Table 3: Representative In Vivo Efficacy Data for a Trastuzumab-MC-VC-MMAE ADC in a Mouse Xenograft Model (SK-BR-3)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-MC-VC-MMAE | 3 | 85 |
| Trastuzumab-MC-VC-MMAE | 10 | >95 (Tumor Regression) |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody via reduced interchain cysteine residues. Optimization of specific parameters (e.g., molar excess of linker-drug, reaction time, and temperature) is recommended for each specific antibody.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate Buffered Saline with 1 mM EDTA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reaction Buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in Reaction Buffer).
-
Reduction Reaction: Add the reducing agent to the antibody solution at a molar excess of 2-5 equivalents per mole of antibody. The exact molar ratio should be optimized to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute the reduced antibody with Reaction Buffer. The reduced antibody should be used immediately in the conjugation step.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the generated free thiol groups on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 10 mM N-acetylcysteine in Reaction Buffer)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Drug-Linker Preparation: Dissolve the this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound solution to the reduced antibody solution at a molar excess of 1.5-3 equivalents per generated thiol group. The reaction should be performed in a final concentration of 5-10% DMSO.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or an SEC system. The buffer should be exchanged to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods for the characterization of the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):
- Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
- Method:
- Column: A suitable HIC column (e.g., Butyl-NPR).
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
- Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
- Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.
- Detection: UV absorbance at 280 nm.
- Calculation: The average DAR is calculated from the relative peak areas of the different DAR species.
2. Determination of Monomer Content by Size Exclusion Chromatography (SEC-HPLC):
- Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.
- Method:
- Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
- Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
- Detection: UV absorbance at 280 nm.
3. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®):
- Principle: These assays measure cell viability in response to treatment with the ADC.
- Method:
- Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and free MMAE as controls.
- Incubate for 72-96 hours.
- Measure cell viability using a suitable assay (e.g., MTT reagent or CellTiter-Glo® reagent) according to the manufacturer's instructions.
- Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each cell line.
Visualizations
The following diagrams illustrate the key processes involved in the creation and mechanism of action of an ADC using mDPR-Val-Cit-PAB-MMAE.
Caption: Experimental workflow for cysteine-based antibody-drug conjugation.
References
Troubleshooting & Optimization
troubleshooting low drug-to-antibody ratio with mDPR-Val-Cit-PAB-MMAE TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low drug-to-antibody ratio (DAR) when using mDPR-Val-Cit-PAB-MMAE TFA for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower than expected drug-to-antibody ratio (DAR). What are the potential causes?
A low DAR can stem from several factors throughout the conjugation process. The most common issues relate to inefficient antibody reduction, degradation of the maleimide (B117702) linker, or suboptimal reaction conditions. A systematic evaluation of each step is crucial for troubleshooting.[1][2]
Potential causes include:
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol groups for the drug-linker to attach.[1][3]
-
Maleimide Hydrolysis: The maleimide group on the this compound is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[4]
-
Suboptimal Reaction pH: The thiol-maleimide conjugation reaction is most efficient within a specific pH range (6.5-7.5).[3][5] Deviations can slow the reaction rate or lead to side reactions.[3][5]
-
Incorrect Molar Ratio: An insufficient molar excess of the drug-linker over the antibody can lead to incomplete conjugation.[1]
-
Oxidation of Thiols: The generated free thiol groups on the antibody can be prone to re-oxidation back to disulfides if not handled properly.
-
Issues with Reagents: Degradation of the reducing agent (e.g., TCEP) or the drug-linker itself due to improper storage or handling.
Q2: How can we optimize the antibody reduction step to improve DAR?
Optimizing the reduction of interchain disulfide bonds is a critical step for achieving the desired DAR. This involves careful control over the reducing agent, incubation conditions, and subsequent purification.
Key parameters to optimize include:
-
Reducing Agent Concentration: The molar excess of the reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), directly influences the number of disulfide bonds reduced. A titration of the TCEP concentration is recommended to find the optimal level for your specific antibody.[1][2]
-
Incubation Time and Temperature: The duration and temperature of the reduction reaction affect the extent of disulfide cleavage. Longer incubation times or higher temperatures can lead to more complete reduction but also risk over-reduction and antibody denaturation.[1][2]
-
Removal of Excess Reducing Agent: It is crucial to remove the excess reducing agent after the incubation step. Residual TCEP can react with and inactivate the maleimide group of the drug-linker.[2] This is typically achieved through buffer exchange using techniques like size-exclusion chromatography (SEC) or spin filtration.[1][2]
Q3: What are the best practices for handling and using the this compound to ensure its reactivity?
The stability of the maleimide group is critical for successful conjugation. Proper handling and storage are essential to prevent its inactivation.
-
Storage: Store the lyophilized this compound at -20°C or lower, protected from moisture and light.[6]
-
Reconstitution: Reconstitute the drug-linker in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[4][7] Avoid storing the reconstituted linker in aqueous solutions for extended periods due to the risk of hydrolysis.[4]
-
Reaction Buffer: Perform the conjugation in a degassed buffer to minimize the oxidation of free thiols on the antibody.[8] The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][5] Buffers containing primary or secondary amines, such as Tris, should be avoided as they can react with the maleimide at higher pH values.[7]
Q4: How does the molar ratio of drug-linker to antibody affect the DAR?
The stoichiometry of the conjugation reaction is a key parameter to control. A sufficient molar excess of the this compound is necessary to drive the reaction to completion and achieve a higher DAR. However, an excessively large excess can lead to difficulties in purification and potential off-target reactions.[3] A typical starting point is a 1.5 to 2-fold molar excess of the linker over the available thiol groups.[1] This ratio may require optimization for your specific antibody and desired DAR.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of a low DAR.
Troubleshooting Logic Diagram
References
optimizing conjugation reaction conditions for mDPR-Val-Cit-PAB-MMAE TFA
Technical Support Center: mDPR-Val-Cit-PAB-MMAE TFA Conjugation
Welcome to the technical support center for the optimization of conjugation reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for creating antibody-drug conjugates (ADCs) with this linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is the conjugation strategy for mDPR-Val-Cit-PAB-MMAE?
A1: The "mDPR" component contains a maleimide (B117702) group, which dictates a thiol-maleimide conjugation strategy.[1] This process involves two main stages:
-
Antibody Reduction : Selective reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups.
-
Thiol-Maleimide Conjugation : The maleimide group of the linker-drug forms a stable thioether bond with the generated thiol groups on the antibody.[2][3]
Q2: What is a typical target Drug-to-Antibody Ratio (DAR) for a Val-Cit-MMAE ADC?
A2: For most IgG antibodies, which have four interchain disulfide bonds, the theoretical maximum DAR is 8. A typical average DAR for vc-MMAE ADCs is between 3 and 4.[4] This range is often a compromise between efficacy and safety, as a low DAR may lack potency, while a high DAR can increase hydrophobicity, leading to aggregation and faster clearance in vivo.[4][]
Q3: What are the critical quality attributes (CQAs) to monitor during ADC development?
A3: The key CQAs for an ADC like mDPR-Val-Cit-PAB-MMAE are the average DAR and its distribution, the level of aggregation, the amount of unconjugated antibody (DAR=0), and the level of residual free linker-payload. These are typically measured by HIC-HPLC (for DAR) and SEC-HPLC (for aggregation).[6][7]
Q4: Why is the stability of the thiol-maleimide linkage a concern?
A4: The thioether bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols in plasma like albumin or glutathione.[8][9] This can lead to premature release of the payload, causing off-target toxicity and reducing the ADC's therapeutic window.[8][10] Strategies to mitigate this include ensuring complete reaction and exploring next-generation maleimides that form more stable bonds.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of mDPR-Val-Cit-PAB-MMAE.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Average DAR | 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP, DTT) or suboptimal reduction conditions (time, temp).2. Maleimide Hydrolysis: The linker-drug stock solution or reaction buffer is at a high pH (>7.5) or has been stored improperly, leading to maleimide ring-opening.3. Insufficient Linker-Payload: The molar ratio of linker-drug to antibody is too low.4. Suboptimal Reaction pH: The pH is outside the ideal range of 6.5-7.5 for thiol-maleimide reaction.[2][10] | 1. Optimize Reduction: Increase the molar excess of the reducing agent or extend the incubation time. Verify the activity of the reducing agent.2. Manage Linker-Payload: Prepare the linker-drug stock solution in a dry, compatible solvent like DMSO immediately before use.[2][6] Ensure the conjugation buffer pH is optimal.3. Increase Molar Ratio: Perform small-scale experiments to find the optimal molar excess of the linker-payload. A ratio of 6:1 (drug-to-antibody) has been shown to be effective in some cases.[12]4. Verify pH: Confirm the pH of the reaction buffer is between 6.5 and 7.5 before starting the conjugation.[10] |
| High Aggregation | 1. High DAR: MMAE is hydrophobic; a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[4]2. Unfavorable Buffer Conditions: Suboptimal pH, high concentration of organic co-solvent, or inappropriate ionic strength.3. High Antibody Concentration: Higher protein concentrations can increase the likelihood of aggregation.[4]4. Reaction Temperature: Elevated temperatures can denature the antibody.[11] | 1. Target a Lower DAR: Reduce the molar ratio of the linker-payload to achieve a lower average DAR.2. Optimize Buffer: Screen different buffer conditions. Limit the amount of organic co-solvent (e.g., DMSO) to <10% (v/v).3. Lower Antibody Concentration: Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).4. Control Temperature: Run the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) and avoid high temperatures.[11] |
| Batch-to-Batch Variability | 1. Inconsistent Reagent Quality: Variability in antibody purity, linker-payload activity, or reducing agent concentration.2. Process Parameter Drift: Minor, unmonitored changes in pH, temperature, or reaction time between batches.3. Inaccurate Concentration Measurement: Errors in determining the initial concentrations of the antibody or linker-drug. | 1. Reagent QC: Qualify all incoming raw materials. Use a consistent source and lot for critical reagents.2. Strict Process Control: Calibrate all instruments (pH meters, thermometers). Precisely control all reaction parameters.[]3. Accurate Quantitation: Use reliable methods (e.g., A280 for antibody, calibrated standard for linker-drug) to determine concentrations. |
| Premature Drug Release | 1. Retro-Michael Reaction: The thiosuccinimide bond is reverting, leading to payload exchange with other thiols (e.g., in plasma).[13][10]2. Incomplete Purification: Residual, unreacted linker-drug is present in the final ADC sample. | 1. Promote Hydrolysis: After conjugation, consider incubating the ADC at a slightly alkaline pH (e.g., pH 9) to promote hydrolysis of the succinimide (B58015) ring, which locks the linkage and prevents the retro-Michael reaction.[10] Note: this must be carefully optimized to avoid antibody damage.2. Improve Purification: Use robust purification methods like size-exclusion chromatography (SEC) to effectively remove all small molecule impurities.[7] |
Optimization of Reaction Parameters
The following table summarizes key parameters and their typical ranges for optimizing the thiol-maleimide conjugation.
| Parameter | Typical Range | Impact & Considerations |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation.[4] |
| Reducing Agent:Antibody Ratio | 2 - 10 molar equivalents | Must be optimized to achieve the desired degree of reduction without affecting antibody integrity. TCEP is often preferred as it is more specific and stable than DTT. |
| Linker-Drug:Antibody Ratio | 4:1 to 10:1 (molar ratio) | This is a critical parameter for controlling the final DAR.[4][12] Higher ratios drive the reaction to completion but can increase aggregation and the amount of unreacted drug to be purified. |
| Reaction pH | 6.5 - 7.5 | Optimal range for selective thiol-maleimide reaction.[2][10] pH > 7.5 can lead to reaction with amines and maleimide hydrolysis. pH < 6.5 slows the reaction rate. |
| Reaction Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can help minimize aggregation and side reactions but may require longer reaction times.[11] |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time for completion without causing degradation or side reactions. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Necessary to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody. |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This is a general protocol and must be optimized for your specific antibody.
-
Antibody Preparation :
-
Buffer exchange the mDPR antibody into a conjugation buffer (e.g., Phosphate-Buffered Saline with 1 mM EDTA, pH 7.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction Step :
-
Prepare a fresh stock solution of TCEP (Tris(2-carboxyethyl)phosphine) in the conjugation buffer.
-
Add TCEP to the antibody solution to a final molar excess of 3-5 equivalents.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[14]
-
-
Linker-Payload Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the linker-drug in a minimal amount of dry DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Step :
-
Cool the reduced antibody solution to room temperature.
-
Add the linker-drug stock solution to the reduced antibody at a molar excess of 6-8 equivalents. The final DMSO concentration should not exceed 10%.
-
Incubate at room temperature for 1-2 hours with gentle mixing.[14]
-
-
Quenching :
-
Add a solution of N-acetylcysteine (10-fold molar excess over the linker-drug) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification :
-
Purify the ADC using a desalting column or size-exclusion chromatography (e.g., Sephadex G-25 or Superdex 200) to remove unreacted linker-drug, quencher, and reducing agent.[7] The elution buffer should be a formulation buffer suitable for storage (e.g., PBS pH 7.4).
-
Protocol 2: ADC Characterization
-
Protein Concentration : Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.
-
Aggregation Analysis (SEC-HPLC) :
-
Inject the purified ADC onto a size-exclusion column.
-
The percentage of high molecular weight species (aggregates) is determined by integrating the peak areas. A monomer purity of >95% is typically desired.
-
-
Average DAR Analysis (HIC-HPLC) :
-
Hydrophobic Interaction Chromatography separates ADC species based on the number of conjugated drug molecules.
-
Typical Conditions :
-
Column : Butyl-NPR or similar HIC column.
-
Mobile Phase A : High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[7]
-
Mobile Phase B : Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient : A decreasing salt gradient from A to B.
-
-
Peaks corresponding to DAR=0, 2, 4, 6, and 8 are resolved. The average DAR is calculated from the relative area of each peak.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting decision tree for common ADC issues.
References
- 1. mDPR-Val-Cit-PAB-MMAE, ADC linker, 1491152-26-1 | BroadPharm [broadpharm.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. bicellscientific.com [bicellscientific.com]
improving the stability of mDPR-Val-Cit-PAB-MMAE TFA conjugates
Welcome to the technical support center for mDPR-Val-Cit-PAB-MMAE TFA conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize the stability and performance of your antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with Val-Cit-PAB-MMAE based ADCs?
The primary stability challenges for ADCs using a valine-citrulline (Val-Cit) linker system, such as mDPR-Val-Cit-PAB-MMAE, are premature payload release and aggregation.[1][2] While the Val-Cit linker is designed for high stability in circulation and specific cleavage by lysosomal enzymes like Cathepsin B within tumor cells, it can be susceptible to premature cleavage by other enzymes.[][4] Additionally, the inherent hydrophobicity of the linker-payload complex can lead to aggregation, especially at higher drug-to-antibody ratios (DAR), which can compromise the ADC's efficacy and pharmacokinetic properties.[1][2][5]
Q2: We are observing significant aggregation of our ADC. What are the potential causes and how can we resolve this?
ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and linker. The conjugation of multiple hydrophobic mDPR-Val-Cit-PAB-MMAE molecules can decrease the physical stability of the antibody.[6]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values (e.g., DAR8) increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][2] Consider optimizing for a lower, more homogenous DAR.
-
Formulation Buffer: The ionic strength of the formulation buffer can impact stability. High ionic strength buffers have been shown to increase time-dependent aggregation and fragmentation of auristatin-based ADCs.[6]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers or spacers, such as PEG, can help mask the hydrophobicity of the payload and improve solubility and stability.[5][7]
Q3: Our in vivo mouse models show rapid loss of payload. What is causing this premature cleavage and what are the alternatives?
Premature payload release in mouse models is a known issue with Val-Cit linkers. This instability is often due to the activity of a specific mouse carboxylesterase, Ces1c, which can cleave the linker in plasma before the ADC reaches the target tumor cells.[1][8][9] Human neutrophil elastase (NE) has also been identified as a source of aberrant Val-Cit linker cleavage.[1][2]
-
Alternative Linker Chemistry: To improve stability in mouse models, consider using modified linkers. For example, incorporating glutamic acid to create a Glu-Val-Cit (EVCit) linker has been shown to enhance stability in mouse plasma while retaining sensitivity to cathepsin-mediated cleavage.[9]
-
Linker Design: The stability of the conjugate can also be modulated by adjusting linker length and introducing steric hindrance near the cleavage site to protect it from premature enzymatic degradation.[10][11][12]
Q4: How does the trifluoroacetic acid (TFA) counter-ion affect our experiments and conjugate stability?
The mDPR-Val-Cit-PAB-MMAE is often supplied as a TFA salt, a byproduct of peptide synthesis and purification.[13] Residual TFA in your conjugate preparation can lead to unpredictable experimental results.
-
Cell-Based Assays: TFA has been shown to inhibit cell growth at nanomolar concentrations and stimulate it at micromolar concentrations, potentially confounding the results of cytotoxicity assays.[14]
-
pH Alterations: TFA can lower the pH of your experimental buffer, which may affect the structure, function, and stability of your conjugate.[14]
-
TFA Removal: For sensitive biological assays, it is recommended to perform a salt exchange (e.g., to an acetate (B1210297) or hydrochloride salt) to remove the TFA.[13]
Q5: What are the best practices for handling and storing this compound conjugates?
Proper handling and storage are critical for maintaining the stability and integrity of your conjugate.
-
Storage of Stock Solutions: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the product sealed and protected from moisture and light.[15]
-
Formulation: After conjugation to an antibody, the ADC should be stored at 4°C for short-term use. The stability is generally better at 4°C compared to 37°C.[16]
-
Buffer Purity: Ensure that buffers used for conjugation do not contain interfering substances like primary amines (e.g., Tris) or nucleophiles that can react with the maleimide (B117702) group of the linker.[17]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Symptom / Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) / Poor Conjugation Efficiency | 1. Antibody Purity/Concentration: Impurities in the antibody preparation (e.g., other proteins with primary amines) can compete for conjugation. Low antibody concentration can reduce reaction efficiency.[17] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder conjugation.[18] 3. Poor Linker-Payload Solubility: The hydrophobic nature of the linker-payload can cause it to precipitate out of aqueous conjugation buffers.[18] | 1. Verify Antibody Quality: Ensure the antibody is >95% pure. Use an antibody concentration and clean-up kit if necessary. Recommended starting concentration is >0.5 mg/mL.[17] 2. Optimize Conditions: Ensure the buffer pH is optimal for your conjugation chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions). Systematically optimize reaction time and temperature.[18] 3. Improve Solubility: Add a small amount of an organic co-solvent like DMSO or DMA to the reaction to improve the solubility of the linker-payload. Be cautious to avoid denaturing the antibody.[18] |
| High Levels of Aggregation (Detected by SEC) | 1. Hydrophobicity: The primary driver is the hydrophobic nature of the auristatin payload and the Val-Cit-PAB linker system.[1][6] 2. High DAR: Conjugates with a higher number of drug molecules are more hydrophobic and thus more prone to aggregation.[2][6] 3. Inappropriate Buffer Conditions: High ionic strength can promote aggregation of some ADCs.[6] | 1. Modify Linker: Consider using linkers with increased hydrophilicity, such as those incorporating glutamic acid (EVCit) or PEG moieties.[7][9] 2. Control DAR: Optimize the conjugation reaction to target a lower average DAR and produce a more homogeneous product. 3. Formulation Optimization: Screen different formulation buffers to find one that minimizes aggregation. Test buffers with lower ionic strength.[6] |
| Inconsistent Results in In-Vivo / In-Vitro Assays | 1. Premature Payload Deconjugation: The Val-Cit linker is known to be unstable in mouse plasma due to enzymatic cleavage.[1][9] 2. TFA Interference: The TFA counter-ion can affect cell viability and assay pH, leading to variable results.[14] 3. Conjugate Degradation: Improper storage or handling can lead to degradation of the ADC over time. | 1. Assess In Vitro Stability: Perform a plasma stability assay to quantify payload release over time. If instability is confirmed, consider using a more stable linker like EVCit for mouse studies.[1][9] 2. Perform Salt Exchange: If TFA interference is suspected, exchange the TFA for a more biocompatible counter-ion like acetate or chloride.[13] 3. Use Fresh Preparations: Always use freshly prepared or properly stored ADC solutions for experiments to ensure consistency. Follow recommended storage conditions.[15] |
Experimental Protocols & Data
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of the ADC and monitor the change in DAR over time in a plasma matrix.
-
Preparation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in fresh plasma from the species of interest (e.g., human, mouse, rat).
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the mixture.
-
Sample Cleanup: Purify the ADC from the plasma proteins. This can be achieved using affinity chromatography with Protein A/G beads or by using specific anti-human IgG capture reagents.
-
Analysis: Analyze the purified ADC to determine the average DAR. This is typically done using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation and linker instability.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol is used to quantify the percentage of high molecular weight species (HMWS) or aggregates in an ADC sample.
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Detection: Monitor the eluate using a UV detector at 280 nm. For more sensitive detection, a fluorescence detector can be used if the antibody is fluorescently labeled.[20]
-
Data Analysis: Integrate the peak areas of the monomer, fragments, and high molecular weight species (aggregates). The percentage of aggregation is calculated as: % Aggregation = (Area of HMWS Peaks / Total Area of All Peaks) x 100
Comparative Stability Data
The choice of linker chemistry significantly impacts stability, particularly in mouse plasma. The following table summarizes findings on linker stability.
| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Val-Cit (VCit) | Generally Stable[2] | Unstable due to cleavage by carboxylesterase Ces1c[1][8][9] | Prone to premature payload release in mouse models, potentially compromising preclinical efficacy studies. |
| Glu-Val-Cit (EVCit) | Stable | Highly Stable[8][9] | The addition of a hydrophilic glutamic acid residue protects the linker from Ces1c cleavage, making it a superior choice for mouse studies.[9] |
Visualizations
ADC Stability Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common stability issues with ADCs.
Val-Cit-PAB Linker Cleavage Pathways
Caption: Desired vs. undesired cleavage pathways for the Val-Cit-PAB linker.
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for conducting an in vitro plasma stability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Conjugation Troubleshooting [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of mDPR-Val-Cit-PAB-MMAE TFA ADCs
Welcome to the technical support center for the purification of mDPR-Val-Cit-PAB-MMAE TFA Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs containing the hydrophobic MMAE payload?
A1: The primary challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the ADC components. Key issues include:
-
Aggregation: The hydrophobic nature of the MMAE payload increases the propensity for ADC aggregation, which is a critical quality attribute to control.[1][2]
-
Charge Variants: The conjugation process can introduce or alter charge variants of the monoclonal antibody (mAb), potentially impacting stability and efficacy.[3][4]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation reaction produces a mixture of ADC species with varying numbers of drug-linker molecules attached, which must be characterized and controlled.[5][6]
-
Process-Related Impurities: Removal of unconjugated drug-linker (mDPR-Val-Cit-PAB-MMAE), residual solvents, and other reagents from the final product is essential.[7][8]
-
TFA Counter-ion Removal: The trifluoroacetate (B77799) (TFA) salt, often present from the drug-linker synthesis, can be detrimental to cells in biological assays and needs to be exchanged for a more biocompatible counter-ion like acetate (B1210297) or chloride.[9][10]
Q2: Which chromatographic techniques are essential for purifying and characterizing my mDPR-Val-Cit-PAB-MMAE ADC?
A2: A multi-step chromatographic approach is typically necessary for the comprehensive purification and analysis of ADCs.[11] The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating and quantifying different Drug-to-Antibody Ratio (DAR) species based on the increasing hydrophobicity conferred by the MMAE payload.[5][12][13]
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify ADC monomers from aggregates and fragments based on their hydrodynamic volume.[1][2][7]
-
Ion Exchange Chromatography (IEX): Typically, Cation Exchange Chromatography (CEX) is used to separate and analyze charge variants of the ADC.[14][15][16] It's important to note that the conjugated linker-drug can sometimes interfere with the separation, making method development crucial.[3]
-
Reversed-Phase HPLC (RP-HPLC): This technique can be used to evaluate the stability of the payload and its release profile.[11]
Q3: Why is my ADC aggregating during purification, and how can I mitigate this?
A3: Aggregation is often caused by the increased hydrophobicity from the MMAE payload.[1] Several factors during purification can exacerbate this issue:
-
Harsh Elution Conditions: Low pH or high organic solvent concentrations can denature the antibody, leading to aggregation.
-
High Protein Concentration: Processing ADCs at very high concentrations increases the likelihood of intermolecular interactions and aggregation.
-
Physical Stress: Vigorous mixing, excessive pumping shear, and multiple freeze-thaw cycles can induce aggregation.
-
Buffer Conditions: The choice of buffer, pH, and salt concentration can significantly impact ADC stability.
To mitigate aggregation, consider gentle handling, optimizing buffer conditions (pH and excipients), and using chromatography techniques under non-denaturing conditions whenever possible.[17]
Q4: How do I effectively remove the TFA salt from my final ADC product?
A4: TFA is typically removed through a salt exchange procedure. The most common methods involve:
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a highly effective method for buffer exchange on a larger scale, where the TFA-containing buffer is exchanged with a new buffer containing a biocompatible salt like acetate or chloride.
-
Anion Exchange Chromatography (AEX): The negatively charged TFA can be captured by an anion exchange resin, while the ADC (if it has a net positive charge at the operating pH) flows through.
-
Repeated Lyophilization: Dissolving the peptide or ADC in a solution with a stronger acid like HCl and then lyophilizing can replace the TFA. This process may need to be repeated several times for complete removal.[9][18]
Purification and Analysis Workflow
The purification of an ADC is a multi-step process designed to isolate the desired product while removing impurities and characterizing key quality attributes.
Caption: A typical multi-step workflow for the purification and analysis of ADCs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of mDPR-Val-Cit-PAB-MMAE ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Aggregation in SEC | Hydrophobic Interactions: The MMAE payload increases the hydrophobicity of the ADC.[1] | - Add organic modifiers (e.g., isopropanol, acetonitrile) or arginine to the mobile phase to disrupt hydrophobic interactions.[19] - Optimize mobile phase pH and salt concentration.[2] |
| Physical Stress: High shear forces during pumping or multiple freeze-thaw cycles. | - Reduce flow rates and handle the ADC solution gently. - Aliquot the sample to avoid repeated freeze-thaw cycles. | |
| High Protein Concentration: Increased likelihood of intermolecular interactions. | - Dilute the sample before the SEC step if possible. | |
| Poor Resolution of DAR Species in HIC | Inappropriate Salt or Gradient: The type of salt and the gradient slope are critical for HIC separation.[5] | - Screen different kosmotropic salts (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and optimize the concentration. - Employ a shallower elution gradient to improve the resolution between species with different DARs.[20] |
| Incorrect Mobile Phase pH: pH can influence the hydrophobic interactions. | - Perform a pH screening study to identify the optimal pH for separation. | |
| Inappropriate HIC Stationary Phase: Different HIC resins (e.g., Butyl, Phenyl) have varying levels of hydrophobicity. | - Test columns with different ligands and pore sizes to find the one that provides the best selectivity for your ADC.[20] | |
| Complex or Unresolved Peaks in IEX | Interference from Linker-Drug: The conjugated linker-drug can shield charged residues on the antibody surface, altering its interaction with the IEX resin.[3] | - Optimize the salt gradient or switch to a pH gradient elution.[14] - Consider adding a low percentage of organic solvent to the mobile phase to minimize secondary hydrophobic interactions.[14] |
| Multiple Charge Variants: The ADC itself is a heterogeneous mixture of charge isoforms. | - Use high-resolution IEX columns and optimized gradients for better separation. - Couple IEX with mass spectrometry (if using volatile buffers) to identify the species in each peak. | |
| Presence of Free Drug-Linker in Final Product | Inefficient Initial Purification: The initial purification step (e.g., TFF) did not completely remove the smaller, unconjugated molecules. | - Increase the number of diavolumes during the TFF/diafiltration step. - Optimize the membrane molecular weight cut-off (MWCO). - A HIC step can also effectively separate the highly hydrophobic free drug-linker from the ADC.[12] |
| Residual TFA Detected in Final ADC | Incomplete Buffer Exchange: Insufficient diafiltration volumes or inefficient mixing during buffer exchange. | - Increase the number of diavolumes during the final TFF step. - Perform a secondary TFA removal step, such as anion exchange chromatography or lyophilization from an HCl solution.[9][21] |
Troubleshooting Logic for ADC Aggregation
This decision tree provides a logical workflow for troubleshooting aggregation issues identified during SEC analysis.
Caption: A decision tree for troubleshooting ADC aggregation issues.
Detailed Experimental Protocols
1. Protocol: DAR Profile Analysis by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on their hydrophobicity, which correlates with the number of conjugated MMAE molecules.
-
Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[12]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Method:
-
Equilibrate the column with 33.3% Mobile Phase B (66.7% A) for at least 5 column volumes (CVs).
-
Dilute the ADC sample with HIC Load Diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to a final ammonium sulfate concentration of ~0.5 M.[12]
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 33.3% to 100% Mobile Phase B over 30 CVs to elute the different DAR species.[12]
-
Peaks will elute in order of increasing DAR (unconjugated mAb first, followed by DAR2, DAR4, etc.).
-
2. Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This method separates molecules based on size to quantify monomer, aggregates, and fragments.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or an Agilent AdvanceBio SEC 300Å column.[1][19]
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5, optionally with 15% (v/v) isopropyl alcohol to reduce non-specific interactions.[19]
-
Flow Rate: 0.35 - 0.5 mL/min.[19]
-
Detection: UV at 280 nm.
-
Method:
-
Equilibrate the column with the mobile phase for at least 2 CVs.
-
Inject 10-20 µL of the ADC sample (concentration typically 1 mg/mL).
-
Run the column isocratically for 20-30 minutes.
-
Integrate the chromatogram to calculate the percentage of high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
3. Protocol: TFA Salt Exchange via TFF/Diafiltration
This protocol is for exchanging the TFA counter-ion with a biocompatible one, such as acetate.
-
System: Tangential Flow Filtration (TFF) system with a suitable pump and reservoir.
-
Membrane: Regenerated cellulose (B213188) or polyethersulfone (PES) membrane with a 30 kDa MWCO.
-
Initial Buffer: The buffer your ADC is currently in (containing TFA).
-
Final Buffer: e.g., 20 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Method:
-
Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with the final buffer.
-
Load the ADC sample into the reservoir.
-
Concentrate the sample slightly to reduce the initial buffer volume.
-
Begin the diafiltration process by adding the final buffer to the reservoir at the same rate as the permeate is being removed.
-
Perform a constant volume diafiltration for at least 7-10 diavolumes to ensure complete buffer exchange.
-
After diafiltration, concentrate the ADC to the desired final concentration.
-
Recover the product from the system. Analyze for TFA content to confirm removal.
-
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. lifetein.com [lifetein.com]
- 10. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. peptide.com [peptide.com]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-works.com [bio-works.com]
optimizing buffer conditions for mDPR-Val-Cit-PAB-MMAE TFA conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer conditions for the conjugation of mDPR-Val-Cit-PAB-MMAE TFA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation of mDPR-Val-Cit-PAB-MMAE to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is typically 6.5-7.5.[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3] Reaction rates slow down at pH values below 6.5 because the thiol is less likely to be in its reactive thiolate anion form.[2] Above pH 7.5, the maleimide (B117702) group can react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]
Q2: What are the primary causes of aggregation during and after the conjugation of the hydrophobic MMAE payload?
A2: Aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads like MMAE is a common issue.[4][5] The primary drivers include the increased overall hydrophobicity of the ADC after conjugation, which promotes self-association to minimize exposure to the aqueous environment.[4] Other contributing factors are suboptimal buffer conditions (pH and ionic strength), stress from the conjugation process itself (e.g., temperature, presence of organic co-solvents), and high ADC concentrations.[4][6]
Q3: How can I improve the solubility of the this compound drug-linker for the conjugation reaction?
A3: The this compound drug-linker is hydrophobic and may require an organic co-solvent for dissolution before its addition to the aqueous reaction buffer.[7][8] Common water-miscible organic solvents used for this purpose include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[1][7][8] It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then add it to the reaction mixture.[9] Care should be taken to minimize the final concentration of the organic solvent in the reaction buffer, as it can potentially impact the stability of the antibody.[6][7]
Q4: What are suitable buffers for the maleimide-thiol conjugation reaction?
A4: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation, provided they are within the recommended pH range of 6.5-7.5.[2] It is critical to ensure that the buffer is free of any extraneous thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, which would compete with the intended reaction.[2] The addition of 2-5 mM EDTA to the reaction buffer can help prevent the oxidation of free thiols.[10]
Q5: How can I prevent aggregation of my final ADC product?
A5: Preventing aggregation involves several strategies. Optimizing the formulation buffer with stabilizing excipients such as surfactants, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine, proline) is crucial.[4][11] Controlling the drug-to-antibody ratio (DAR) is also important, as higher DARs increase hydrophobicity and the propensity for aggregation.[5][9] Additionally, storing the ADC at an appropriate temperature (typically 2-8°C for short-term and frozen for long-term) and at a suitable concentration can minimize aggregation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Conjugation Efficiency / Low DAR | Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3] Below pH 6.5, the reaction rate is significantly slower.[2] |
| Incorrect Stoichiometry | Optimize the molar ratio of the this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide-containing component is a common starting point for protein labeling.[2] For larger molecules, this ratio may need to be adjusted.[12] | |
| Hydrolysis of Maleimide Group | Prepare aqueous solutions of the maleimide-containing drug-linker immediately before use.[1] Avoid storing the drug-linker in aqueous buffers for extended periods, as the maleimide group is susceptible to hydrolysis, especially at higher pH.[1][12] | |
| ADC Aggregation (Visible Precipitation or High Molecular Weight Species in SEC) | High Hydrophobicity | The MMAE payload is highly hydrophobic, increasing the ADC's tendency to aggregate.[4] Consider optimizing the formulation with stabilizing excipients.[4] A lower drug-to-antibody ratio (DAR) may be necessary to reduce hydrophobicity.[5] |
| Suboptimal Buffer Conditions | Ensure the final formulation buffer has an optimal pH and ionic strength to maintain ADC stability.[4][6] The pH should not be near the isoelectric point of the antibody.[4] | |
| Presence of Organic Co-solvents | While necessary to dissolve the drug-linker, organic co-solvents can induce stress on the antibody, leading to aggregation.[4][6] Minimize the final concentration of the organic solvent in the reaction mixture. | |
| Poor Solubility of Drug-Linker | Hydrophobic Nature of the Moiety | The this compound is a hydrophobic molecule.[13][14] Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the reaction buffer.[8][9] |
| Side Reactions / Product Heterogeneity | Reaction with Amines | If the reaction pH is above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a heterogeneous product.[1][2] Maintain the pH within the 6.5-7.5 range for thiol selectivity.[1] |
| Thiosuccinimide Ring Instability | The thiosuccinimide bond formed can be unstable under certain conditions, potentially leading to a retro-Michael reaction and payload migration.[3] Hydrolyzing the thiosuccinimide ring after conjugation can lead to a more stable product.[1] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Conjugation
| pH Range | Effect on Reaction | Reference |
| < 6.5 | Slower reaction rate due to protonated thiol. | [2] |
| 6.5 - 7.5 | Optimal range for chemoselective reaction with thiols. | [1][2][3] |
| > 7.5 | Increased competitive reaction with primary amines and higher rate of maleimide hydrolysis. | [1][2][12] |
Table 2: Recommended Starting Molar Ratios for Conjugation
| Reactants | Recommended Molar Ratio (Maleimide:Thiol) | Context | Reference |
| Maleimide-dye to Protein | 10-20 : 1 | General protein labeling | [2] |
| Maleimide-NP to cRGDfK (peptide) | 2 : 1 | Nanoparticle conjugation to a small peptide | [12] |
| Maleimide-NP to Nanobody | 5 : 1 | Nanoparticle conjugation to a larger nanobody | [12] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Objective: To prepare a stock solution of the drug-linker for conjugation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly and centrifuge to ensure all the material is dissolved.
-
This stock solution should be prepared fresh immediately before use in the conjugation reaction.[1]
Protocol 2: Antibody Reduction (for Cysteine Conjugation)
Objective: To reduce interchain disulfide bonds in an antibody to generate free thiols for conjugation.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Desalting columns
Procedure:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Add the reducing agent to the antibody solution at a specific molar excess. This needs to be optimized to achieve the desired number of free thiols.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes).
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[9]
Protocol 3: mDPR-Val-Cit-PAB-MMAE Conjugation
Objective: To conjugate the drug-linker to the thiol-containing antibody.
Materials:
-
Reduced antibody from Protocol 2
-
Reconstituted this compound from Protocol 1
-
Reaction Buffer (pH 6.5-7.5)
Procedure:
-
Add the calculated volume of the this compound stock solution to the reduced antibody. The molar ratio will influence the final DAR and should be optimized.[15]
-
Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[9] Protect the reaction from light.[9][15]
-
(Optional) Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[9][15]
Protocol 4: ADC Purification
Objective: To remove unconjugated drug-linker and other reaction components.
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Final formulation buffer
Procedure:
-
Purify the ADC using a suitable method like SEC, which separates the larger ADC from smaller, unreacted reagents.[2]
-
Exchange the purified ADC into the final formulation buffer, which may contain stabilizing excipients.[4]
-
Analyze the purified ADC to determine the DAR, purity, and aggregation levels.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Conjugation-related Residual Solvents in Antibody...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mDPR-Val-Cit-PAB-MMAE, ADC linker, 1491152-26-1 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: mDPR-Val-Cit-PAB-MMAE TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mDPR-Val-Cit-PAB-MMAE TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It consists of:
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization.[][7][8][9]
-
Val-Cit-PAB linker: A peptide-based linker system containing valine-citrulline (Val-Cit) and a p-aminobenzyl carbamate (B1207046) (PAB) spacer. This linker is designed to be stable in the bloodstream but cleaved by enzymes like Cathepsin B inside target tumor cells.[][10][11]
-
mDPR: A maleimidocaproyl (MC) group, which is a commonly used maleimide (B117702) derivative that allows for conjugation to thiol groups on antibodies.
-
TFA (Trifluoroacetic acid): A counterion from the purification process.
Q2: What is the mechanism of action for an ADC created with this linker-payload?
An ADC utilizing mDPR-Val-Cit-PAB-MMAE functions through a targeted delivery mechanism.[] The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, lysosomal enzymes, such as Cathepsin B, cleave the Val-Cit linker, releasing the cytotoxic MMAE payload.[11] The released MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[][8]
Q3: What are the key storage and handling recommendations for this compound?
Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store the product at -20°C or -80°C, sealed, and protected from moisture and light.[1] It is advisable to use the product within one month if stored at -20°C and within six months if stored at -80°C.[1] Stock solutions should be freshly prepared for use as the compound can be unstable in solution.[9]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR is a common issue and can stem from several factors, primarily related to the hydrophobic nature of the Val-Cit-PAB-MMAE construct and the specifics of the conjugation reaction.[11][12][13][14]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Poor solubility of linker-payload | The hydrophobicity of the Val-Cit-PAB moiety and MMAE can lead to poor solubility in aqueous buffers.[12][13] Introduce a small amount of an organic co-solvent like DMSO or DMA (typically 5-10%) to the reaction to improve solubility. Be cautious as high concentrations can denature the antibody.[13] |
| Incomplete antibody reduction | For thiol-based conjugation, incomplete reduction of interchain disulfide bonds will result in fewer available conjugation sites. Ensure you are using a sufficient concentration of a reducing agent like TCEP. It is also crucial to remove the excess reducing agent before adding the linker-payload to prevent it from capping the maleimide group.[13] |
| Suboptimal reaction pH | The pH of the conjugation buffer is critical for the maleimide-thiol reaction. The optimal pH range is typically 6.5-7.5.[13] A pH outside this range can significantly reduce conjugation efficiency. |
| Antibody concentration and purity | A low antibody concentration (<0.5 mg/mL) can dilute the reaction components and reduce efficiency.[15] Impurities in the antibody preparation, such as other proteins, can compete for the linker-payload. Ensure the antibody is highly pure (>95%).[15] |
| Hydrolysis of the maleimide group | The maleimide group on the linker can undergo hydrolysis, rendering it inactive for conjugation. Prepare the linker-payload solution immediately before use and add it to the reduced antibody without delay. |
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our ADC product, leading to low recovery of the monomeric form after purification. What could be causing this and how can we mitigate it?
Answer: Aggregation is a frequent challenge with ADCs, especially those with hydrophobic payloads and linkers like Val-Cit-PAB-MMAE.[11][12][14] Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[12]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| High hydrophobicity | The inherent hydrophobicity of the linker-payload is a primary driver of aggregation.[11][12][14] Consider optimizing for a lower target DAR (e.g., 2 or 4) if a higher DAR is leading to unacceptable aggregation. The use of co-solvents during conjugation can also help, but their removal during purification needs to be carefully managed. |
| Suboptimal buffer conditions | The pH and ionic strength of the buffer can influence protein stability. Perform buffer screening experiments to identify conditions that favor the stability of the monomeric ADC. |
| Reaction time and temperature | Prolonged reaction times or elevated temperatures can promote aggregation.[13] Optimize these parameters to achieve sufficient conjugation while minimizing aggregation. |
| Purification method | The purification process itself can induce stress and cause aggregation. Ensure that the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) is optimized for your specific ADC. |
Issue 3: Premature Cleavage of the Linker and Off-Target Toxicity
Question: We are concerned about the stability of the Val-Cit linker and potential premature release of MMAE in our in vivo models. How can we assess this and what are the known issues?
Answer: The Val-Cit linker is known to be susceptible to premature cleavage by certain extracellular proteases, which can lead to off-target toxicity.[10][11][12][14]
Known Issues and Assessment Strategies:
-
Enzymatic Susceptibility: The Val-Cit linker can be cleaved by enzymes such as carboxylesterase Ces1C (prevalent in mouse plasma) and human neutrophil elastase (NE).[10][11][12][14][16] This can lead to the premature release of the MMAE payload in circulation, potentially causing side effects like neutropenia.[11][12][14]
-
In Vitro Stability Assays: To assess linker stability, incubate the ADC in plasma (e.g., mouse, rat, human) and measure the amount of released payload over time using techniques like LC-MS/MS.
-
In Vivo Pharmacokinetic (PK) Studies: In PK studies, it is important to measure not only the total antibody and conjugated ADC but also the level of free MMAE in circulation.[17] A rapid increase in free MMAE relative to the clearance of the ADC can indicate linker instability.
Experimental Protocols & Visualizations
General Workflow for ADC Conjugation and Characterization
The following diagram illustrates a typical workflow for the preparation and analysis of an ADC using this compound.
Caption: General workflow for ADC synthesis and analysis.
Signaling Pathway of MMAE-Induced Apoptosis
This diagram shows the mechanism of action of MMAE once released inside a target cancer cell.
Caption: MMAE mechanism of action within a target cell.
Troubleshooting Logic for Low DAR
This decision tree provides a logical workflow for troubleshooting low DAR results.
Caption: Decision tree for troubleshooting low DAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mDPR-Val-Cit-PAB-MMAE | CAS#:1491152-26-1 | Chemsrc [chemsrc.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Therapeutic Index of mDPR-Val-Cit-PAB-MMAE TFA ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mDPR-Val-Cit-PAB-MMAE TFA Antibody-Drug Conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound ADC?
The this compound ADC exerts its cytotoxic effect through a targeted delivery system. The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the Valine-Citrulline (Val-Cit) linker. This cleavage releases the potent cytotoxic payload, Monomethyl auristatin E (MMAE). MMAE then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3] The mDPR (maleimidocaproyl-diaminopropionic acid derivative) component is a self-stabilizing linker designed to improve the stability of the ADC in circulation and reduce premature drug release.
Q2: What is the "bystander effect" and is it relevant for MMAE-based ADCs?
The bystander effect is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse across cell membranes and kill neighboring, antigen-negative cancer cells.[4] This is a crucial mechanism for overcoming tumor heterogeneity. MMAE is a membrane-permeable payload and therefore exhibits a potent bystander effect.[4] This means that even if not all tumor cells express the target antigen, an MMAE-based ADC can still be effective in eliminating them.
Q3: What are the primary causes of ADC aggregation and how can it be mitigated?
ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the ADC molecule after conjugation with the linker-payload.[5] Both the mDPR-Val-Cit-PAB linker and the MMAE payload are hydrophobic. High drug-to-antibody ratios (DAR) can exacerbate this issue.[4] Aggregation can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[5]
Mitigation Strategies:
-
Optimize Conjugation Conditions: Maintain the pH of the conjugation buffer away from the isoelectric point of the antibody to ensure maximum solubility.[6]
-
Control Co-solvents: If using organic co-solvents like DMSO to dissolve the linker-payload, keep the final concentration low (typically <10%) to avoid denaturing the antibody.
-
Formulation with Excipients: Utilize stabilizing excipients in the final formulation, such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose), to prevent aggregation during storage.
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent ADC molecules from interacting and aggregating.[6]
Q4: How can the therapeutic index of an this compound ADC be improved?
Enhancing the therapeutic index involves increasing the ADC's efficacy against tumor cells while minimizing its toxicity to healthy tissues. Key strategies include:
-
Optimizing the Linker: While the Val-Cit linker is widely used, novel linker technologies are being developed to improve stability in circulation and reduce premature payload release.[7][8] This minimizes off-target toxicity.
-
Site-Specific Conjugation: Controlling the site of drug conjugation on the antibody can lead to more homogeneous ADCs with improved pharmacokinetic properties and a wider therapeutic window.
-
Co-administration with Payload-Binding Fragments: The use of anti-MMAE Fab fragments can "mop up" prematurely released MMAE in the circulation, reducing systemic toxicity without compromising anti-tumor efficacy.
II. Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction (for thiol-based conjugation) | - Ensure complete reduction of interchain disulfide bonds by optimizing the concentration and incubation time with the reducing agent (e.g., TCEP).- Perform a buffer exchange step after reduction to remove excess reducing agent before adding the linker-payload. |
| Poor Solubility of Linker-Payload | - Prepare the this compound solution in a suitable organic co-solvent (e.g., DMSO) before adding it to the aqueous conjugation buffer.- Optimize the percentage of the co-solvent in the final reaction mixture to ensure payload solubility without causing antibody precipitation. |
| Suboptimal Reaction Conditions | - Optimize the pH of the conjugation buffer (typically 6.5-7.5 for maleimide-thiol reactions).- Vary the reaction time and temperature to find the optimal balance between conjugation efficiency and potential ADC degradation or aggregation. |
| Hydrolysis of Maleimide (B117702) Group | - Prepare the linker-payload solution immediately before use, as the maleimide group can hydrolyze in aqueous solutions, rendering it unreactive. |
Issue 2: High Levels of ADC Aggregation Post-Conjugation
| Potential Cause | Troubleshooting Steps |
| High DAR and Increased Hydrophobicity | - If possible, aim for a lower average DAR, as higher DARs are strongly correlated with increased aggregation.[4]- Characterize the hydrophobicity of the ADC using Hydrophobic Interaction Chromatography (HIC). |
| Unfavorable Buffer Conditions | - Ensure the pH of the purification and final formulation buffers is optimal for ADC stability.- Screen different buffer systems and excipients (e.g., surfactants, stabilizers) to identify a formulation that minimizes aggregation. |
| Stress During Purification | - Minimize exposure to harsh conditions during purification (e.g., extreme pH, high salt concentrations).- Consider using milder purification methods like size-exclusion chromatography (SEC) under optimal buffer conditions. |
Issue 3: Inconsistent In Vitro Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability and Passage Number | - Ensure cells are healthy and within a consistent, low passage number range for all experiments.- Regularly test for mycoplasma contamination. |
| Inaccurate ADC Concentration | - Accurately determine the concentration of the ADC stock solution using a reliable method (e.g., UV-Vis spectroscopy).- Prepare fresh serial dilutions for each experiment. |
| Variability in Assay Protocol | - Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.- Use a positive control (e.g., free MMAE) and a negative control (e.g., unconjugated antibody) in every assay. |
| Low Target Antigen Expression | - Confirm the expression level of the target antigen on the cell line being used via flow cytometry or western blot. |
III. Quantitative Data Summary
Quantitative data for ADCs utilizing the specific this compound linker is not extensively available in the public domain. The following tables provide representative data for MMAE-based ADCs with similar Val-Cit linkers to serve as a general reference.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~10-100 |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~1-10 |
| JIMT-1 | HER2 | Bispecific HER2/HER3-MMAE | ~100-1000 |
| BxPC-3 | Tissue Factor | Anti-TF-MMAE | ~10-100 |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| Tumor Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-N87 Xenograft | Trastuzumab-vc-MMAE | 3 | >80 |
| JIMT-1 Xenograft | Bispecific HER2/HER3-MMAE | 3 | ~30[9] |
| BxPC-3 Xenograft | Anti-TF-MMAE | 10 | Significant suppression[10] |
| Capan-1 Xenograft | Anti-TF-MMAE | 20 | Significant suppression[10] |
Table 3: Maximum Tolerated Dose (MTD) of MMAE-Based ADCs
| ADC | Species | MTD (mg/kg) |
| Vedotin ADCs (general) | Human | 1.8 - 2.4 (Q3W)[11] |
| Cys-linker-MMAE ADC | Mouse | 160[12] |
| Trastuzumab-MMAU | Cynomolgus Monkey | >12 |
IV. Experimental Protocols
A. In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target-expressing cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the this compound ADC, a negative control (unconjugated antibody), and a positive control (free MMAE) in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared ADC and control dilutions. Incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
B. In Vitro Bystander Effect Assay
Objective: To assess the ability of the ADC to kill antigen-negative cells in a co-culture with antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Antigen-positive (Ag+) cells.
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP) for identification.
-
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate for 72-96 hours.
-
Analysis:
-
Stain the cells with a viability dye (e.g., Propidium Iodide).
-
Use flow cytometry to quantify the percentage of dead cells within the GFP-positive (Ag-) population. An increase in the death of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
-
C. In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments intravenously.[9]
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
V. Visualizations
Caption: Mechanism of action of an mDPR-Val-Cit-PAB-MMAE ADC.
Caption: A logical workflow for troubleshooting common ADC experimental issues.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. adcreview.com [adcreview.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mDPR-Val-Cit-PAB-MMAE TFA and MC-Val-Cit-PAB-MMAE in Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent drug-linker technologies used in the development of Antibody-Drug Conjugates (ADCs): mDPR-Val-Cit-PAB-MMAE TFA and MC-Val-Cit-PAB-MMAE. Both systems utilize the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) as the cytotoxic payload and a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker. The primary distinction lies in the maleimide-based moiety responsible for conjugation to the antibody: the self-stabilizing maleimido-diaminopropionic acid (mDPR) versus the conventional maleimidocaproyl (MC). This difference significantly impacts the stability, and consequently, the in vivo efficacy and therapeutic window of the resulting ADC.
Executive Summary
The primary advantage of the mDPR linker technology over the traditional MC linker is its enhanced stability in vivo. The mDPR moiety is engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring that is formed upon conjugation to an antibody's thiol group. This chemical modification effectively prevents the retro-Michael reaction, a common pathway for premature drug deconjugation from ADCs constructed with conventional maleimide (B117702) linkers like MC. This increased stability of the mDPR-based ADC is anticipated to lead to a more favorable pharmacokinetic profile, improved tumor accumulation of the payload, and ultimately, enhanced anti-tumor efficacy and a wider therapeutic window.
Structural and Mechanistic Differences
Both mDPR-Val-Cit-PAB-MMAE and MC-Val-Cit-PAB-MMAE are designed for targeted delivery of MMAE to antigen-expressing tumor cells. The general mechanism of action is illustrated below.
The critical difference lies in the stability of the initial linkage between the drug-linker and the antibody.
MC (Maleimidocaproyl) Linker: The MC linker utilizes a standard maleimide group that reacts with thiol groups on the antibody to form a thiosuccinimide bond. This bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This can lead to premature release of the drug-linker from the antibody, resulting in off-target toxicity and reduced efficacy.
mDPR (maleimido-diaminopropionic acid) Linker: The mDPR linker incorporates a diaminopropionic acid residue adjacent to the maleimide. After conjugation to the antibody, the basic amino group of the DPR moiety catalyzes a rapid, intramolecular hydrolysis of the thiosuccinimide ring. This ring-opening reaction results in a stable, open-ring structure that is no longer susceptible to the retro-Michael reaction, thus preventing premature drug deconjugation.[1]
Comparative Efficacy: In Vitro and In Vivo
In Vitro Cytotoxicity: It is generally reported that the modification of the maleimide linker from MC to mDPR does not significantly impact the in vitro potency of the ADC. This is because the stability of the linker in the bloodstream is not a factor in the controlled environment of a cell culture assay. The critical steps for in vitro activity - antibody binding, internalization, and lysosomal cleavage of the Val-Cit linker to release MMAE - remain the same for both constructs.
In Vivo Efficacy: The enhanced stability of the mDPR linker is expected to translate to superior in vivo anti-tumor activity. By minimizing premature deconjugation, a higher concentration of the intact, active ADC can reach the tumor site. This leads to a greater accumulation of the MMAE payload within the tumor cells, resulting in more potent tumor growth inhibition. Studies on self-stabilizing maleimides have demonstrated that this increased stability can lead to improved ADC antitumor activity and reduced neutropenia, a common off-target toxicity associated with premature payload release.[1]
Pharmacokinetics: The stability of the ADC in circulation directly influences its pharmacokinetic profile. ADCs with traditional MC linkers can exhibit faster clearance of the conjugated drug due to the retro-Michael reaction. In contrast, ADCs with the more stable mDPR linker are expected to have a longer plasma half-life, more closely resembling that of the parent antibody. This improved pharmacokinetic profile contributes to a higher overall drug exposure at the tumor site.
Data Presentation
As direct comparative experimental data is limited, the following tables summarize the expected performance differences based on the mechanistic understanding of the two linker technologies.
Table 1: Qualitative Comparison of Linker Characteristics
| Feature | mDPR-Val-Cit-PAB-MMAE | MC-Val-Cit-PAB-MMAE |
| Conjugation Chemistry | Thiol-reactive maleimide | Thiol-reactive maleimide |
| Linkage Stability | High (stabilized by intramolecular hydrolysis) | Moderate (susceptible to retro-Michael reaction) |
| Risk of Premature Deconjugation | Low | High |
| Expected In Vitro Potency | Similar | Similar |
| Expected In Vivo Efficacy | Potentially Superior | Standard |
| Expected Therapeutic Window | Wider | Narrower |
Experimental Protocols
While a direct comparative study is not available, the following are generalized protocols for key experiments used to evaluate ADC efficacy and stability.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Seed target cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7 for a HER2-targeting ADC) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the mDPR-ADC and MC-ADC.
-
Treat the cells with the ADCs at various concentrations for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.
-
2. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.
-
Methodology:
-
Implant human tumor cells (e.g., HER2-positive NCI-N87) subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, mDPR-ADC, MC-ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot tumor growth inhibition curves and perform statistical analysis to compare the efficacy of the different treatment groups.
-
3. Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profiles of the ADCs and free payload in vivo.
-
Methodology:
-
Administer a single intravenous dose of the mDPR-ADC or MC-ADC to rodents (e.g., rats or mice).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody, conjugated antibody (intact ADC), and free MMAE in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
-
Calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Conclusion
The choice of linker technology is a critical determinant of the clinical success of an ADC. While both mDPR-Val-Cit-PAB-MMAE and MC-Val-Cit-PAB-MMAE deliver the same potent payload through a well-established cleavable linker, the mDPR technology offers a significant advantage in terms of in vivo stability. The self-stabilizing nature of the mDPR linker is designed to minimize premature drug release, which is expected to translate into improved efficacy, a better safety profile, and a wider therapeutic window. For researchers and drug developers, the selection of a self-stabilizing maleimide linker like mDPR represents a rational approach to optimizing the performance of next-generation ADCs. Further head-to-head preclinical and clinical studies are warranted to fully quantify the therapeutic benefits of this advanced linker technology.
References
A Comparative Guide to mDPR-Val-Cit-PAB-MMAE TFA and Other ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the efficacy, safety, and overall therapeutic index of these targeted therapies. This guide provides an objective comparison of the mDPR-Val-Cit-PAB-MMAE TFA drug-linker with other prominent ADC linker technologies. The information presented herein is supported by experimental data from various preclinical studies to aid in the rational design and selection of linkers for novel ADC candidates.
Introduction to ADC Linker Technology
An ADC is composed of a monoclonal antibody that provides tumor specificity, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's design is critical; it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug at the tumor site. Linkers are broadly classified as cleavable or non-cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.
The this compound drug-linker conjugate consists of:
-
mDPR: A maleimide-containing component, likely incorporating a polyethylene (B3416737) glycol (PEG) element to potentially enhance solubility and stability.
-
Val-Cit (Valine-Citrulline): A dipeptide substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unmodified payload.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
TFA (Trifluoroacetic acid): A counterion used during synthesis and purification.
This guide will compare the performance of this Val-Cit-based cleavable linker system with other common linker types, including other cleavable linkers (hydrazone, disulfide) and non-cleavable linkers.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between linker types lies in their payload release mechanism.
Validating the In Vitro Potency of mDPR-Val-Cit-PAB-MMAE TFA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Antibody-Drug Conjugates (ADCs) featuring the mDPR-Val-Cit-PAB-MMAE TFA drug-linker system against other common ADC platforms. The objective is to furnish researchers with the necessary data and methodologies to effectively evaluate the performance of their ADCs. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes.
The this compound drug-linker combines a monoclonal antibody (mAb) with the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), via a cleavable linker system. The valine-citrulline (Val-Cit) peptide linker is designed to be stable in the bloodstream and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This targeted release of MMAE within the cancer cell minimizes systemic toxicity and enhances the therapeutic window.
Comparative In Vitro Cytotoxicity
The cornerstone of in vitro ADC validation is the assessment of its cytotoxic potency against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.
Below is a summary of comparative cytotoxicity data for ADCs with different payloads, including MMAE. While specific data for an "this compound" ADC is not publicly available, the data for Val-Cit-MMAE ADCs provide a relevant benchmark.
Table 1: Comparative IC50 Values of Various ADCs in Different Cancer Cell Lines
| Cell Line | Target Antigen | ADC Payload | IC50 (ng/mL) | Reference |
| L-82 | CD30, CD70, CD71 | cAC10-vcMMAE | 4.6 | [1] |
| L-82 | CD30, CD70, CD71 | cAC10-vcMMAF | 0.4 | [1] |
| Karpas 299 | CD30 | cAC10-vcMMAE | Potently cytotoxic | [1] |
| Karpas 299 | CD30 | cAC10-vcMMAF | Potently cytotoxic | [1] |
| CFPAC-1 (Pancreatic) | Trop-2 | SY02-MMAE | 1.19 | [2] |
| CFPAC-1 (Pancreatic) | Trop-2 | SY02-SN-38 | 0.83 | [2] |
| MDA-MB-468 (Breast) | Trop-2 | SY02-MMAE | 0.28 | [2] |
| MDA-MB-468 (Breast) | Trop-2 | SY02-SN-38 | 0.47 | [2] |
| MDA-MB-468 (Breast) | Not specified | MMAE (free drug) | Significant cytotoxicity | [3] |
| MDA-MB-453 (Breast) | Not specified | MMAE (free drug) | Lesser cytotoxicity than in MDA-MB-468 | [3] |
Note: The potency of an ADC is influenced by factors such as antigen expression levels on the target cells and the drug-to-antibody ratio (DAR).
Mechanism of Action and Signaling Pathway
The efficacy of a Val-Cit-MMAE ADC is contingent on a series of events, from antibody binding to the induction of apoptosis. This pathway highlights the targeted nature of the therapy.
Key In Vitro Validation Assays
A suite of in vitro assays is essential to comprehensively characterize the potency and mechanism of action of an ADC.
Cytotoxicity Assay
This assay determines the dose-dependent cytotoxic effect of the ADC on both antigen-positive (target) and antigen-negative (non-target) cells.
Internalization Assay
Effective internalization of the ADC is a prerequisite for the intracellular release of the payload. This assay quantifies the uptake of the ADC by target cells.
Bystander Effect Assay
The bystander effect, where the released payload kills adjacent antigen-negative cells, is crucial for efficacy in heterogeneous tumors. This assay evaluates this phenomenon.[4]
Table 2: Comparison of Payloads and their Bystander Effect Potential
| Payload | Membrane Permeability | Bystander Effect | Rationale |
| MMAE | High | Potent | The hydrophobic nature of MMAE allows it to diffuse across cell membranes and kill neighboring cells.[1][4] |
| MMAF | Low | Limited | MMAF is more hydrophilic and less membrane-permeable, restricting its ability to exit the target cell.[1] |
| DM1 | Moderate | Present | A maytansinoid payload that can induce a bystander effect. |
| SN-38 | Moderate | Present | A topoisomerase I inhibitor that can also mediate bystander killing. |
digraph "Bystander_Effect_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Bystander Effect Assay Workflow (Co-culture)", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Co_culture" [label="Co-culture Antigen-Positive (Ag+)\nand Antigen-Negative (Ag-) Cells"]; "Label_Ag_neg" [label="Label Ag- cells with a fluorescent marker\n(e.g., GFP) for distinction"]; "Add_ADC" [label="Add ADC at Various Concentrations"]; "Incubate" [label="Incubate for a defined period"]; "Analyze_Viability" [label="Analyze Viability of Ag+ and Ag- Populations\nSeparately by Flow Cytometry or Imaging"]; "Assess_Bystander" [label="Assess Reduction in Viability of Ag- Cells"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Co_culture"; "Co_culture" -> "Label_Ag_neg"; "Label_Ag_neg" -> "Add_ADC"; "Add_ADC" -> "Incubate"; "Incubate" -> "Analyze_Viability"; "Analyze_Viability" -> "Assess_Bystander"; "Assess_Bystander" -> "End"; }
Detailed Experimental Protocols
Cytotoxicity Assay (MTT-based)
-
Cell Seeding : Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Preparation : Prepare serial dilutions of the this compound ADC and a negative control (e.g., naked antibody or an ADC with a non-targeting antibody) in complete cell culture medium.
-
Treatment : Remove the culture medium from the wells and add 100 µL of the prepared ADC dilutions. Include untreated wells as a control.
-
Incubation : Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[2]
Fluorescence-based Internalization Assay
-
ADC Labeling : Covalently conjugate the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488).
-
Cell Seeding : Plate target cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.
-
Treatment : Treat the cells with the fluorescently labeled ADC at a specific concentration. As a control for non-specific binding and uptake, perform the incubation at 4°C in parallel with the 37°C incubation.
-
Time Course : Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours).
-
Signal Quenching/Washing : For standard fluorophores, wash the cells with cold PBS to remove unbound ADC and then add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized ADC. For pH-sensitive dyes, this step may not be necessary as they only fluoresce in the acidic environment of endosomes/lysosomes.
-
Data Acquisition : Measure the fluorescence intensity using a flow cytometer, high-content imager, or fluorescence microscope.
-
Data Analysis : Quantify the mean fluorescence intensity of the cells at each time point. The increase in fluorescence over time at 37°C compared to the 4°C control indicates the extent of internalization.
Co-culture Bystander Effect Assay
-
Cell Preparation : Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding : Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treatment : After allowing the cells to attach, treat the co-culture with serial dilutions of the ADC.
-
Incubation : Incubate the plate for 96 to 144 hours.
-
Data Acquisition : Analyze the viability of the two cell populations using a high-content imaging system or flow cytometry. The GFP signal will differentiate the antigen-negative cells.
-
Data Analysis : Determine the percentage of viable cells in both the antigen-positive and the GFP-positive (antigen-negative) populations at each ADC concentration. A dose-dependent decrease in the viability of the antigen-negative cells is indicative of a bystander effect.[4]
References
A Head-to-Head Comparison of ADC Linker-Payload Systems: mDPR-Val-Cit-PAB-MMAE TFA vs. SMCC-DM1
For researchers, scientists, and drug development professionals, the choice of a linker-payload system is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two widely utilized systems: the cleavable mDPR-Val-Cit-PAB-MMAE TFA and the non-cleavable SMCC-DM1.
This analysis delves into their mechanisms of action, physicochemical properties, stability, and efficacy, supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.
Executive Summary
The this compound and SMCC-DM1 systems represent two distinct and well-validated approaches to ADC design. The former employs a protease-cleavable linker for intracellular release of the potent tubulin inhibitor MMAE, which can induce a bystander effect. In contrast, the latter utilizes a stable, non-cleavable linker that releases the maytansinoid DM1 upon lysosomal degradation of the antibody, generally leading to higher plasma stability and a more targeted, cell-autonomous cytotoxicity. The selection between these two systems is contingent on the specific therapeutic strategy, including the nature of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety.
Comparative Data Overview
The following tables summarize key quantitative data for ADCs constructed with mDPR-Val-Cit-PAB-MMAE and SMCC-DM1, providing a basis for objective comparison.
Table 1: Physicochemical and Mechanistic Properties
| Property | This compound | SMCC-DM1 |
| Linker Type | Protease-cleavable (Val-Cit) | Non-cleavable (Thioether bond) |
| Payload | Monomethyl Auristatin E (MMAE) | DM1 (a maytansinoid derivative) |
| Mechanism of Action of Payload | Tubulin polymerization inhibitor, inducing G2/M cell cycle arrest and apoptosis. | Tubulin inhibitor, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[] |
| Payload Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) upon internalization.[2] | Proteolytic degradation of the antibody in the lysosome.[3] |
| Bystander Effect | Yes, the released MMAE is membrane-permeable and can kill neighboring antigen-negative cells.[4] | Generally no, the released payload (lysine-SMCC-DM1) is not membrane-permeable.[5] |
Table 2: Stability and Efficacy Data
| Parameter | mDPR-Val-Cit-PAB-MMAE ADC | SMCC-DM1 ADC |
| Plasma Stability | Stability can vary by species. In human and monkey plasma, there is minimal premature payload release, while rodent plasma shows higher release rates.[6] | Generally high plasma stability with minimal premature payload release due to the robust thioether bond.[3] |
| In Vivo Half-Life | The half-life can be influenced by the stability of the linker in circulation. | The stable linker contributes to a longer ADC half-life.[3] |
| In Vitro Potency (IC50) | Typically in the low nanomolar to picomolar range, influenced by the drug-to-antibody ratio (DAR).[7] | Potent, with IC50 values also in the low nanomolar range. |
| In Vivo Efficacy | Has demonstrated significant anti-tumor activity in various xenograft models, with the bystander effect potentially enhancing efficacy in heterogeneous tumors.[7] | Has shown potent and targeted anti-tumor efficacy in preclinical models, particularly effective for tumors with high and homogenous antigen expression. |
Mechanism of Action and Payload Release
The fundamental difference between these two systems lies in their linker technology, which dictates the mechanism of payload release and the potential for a bystander effect.
mDPR-Val-Cit-PAB-MMAE: A Cleavable System with Bystander Potential
The mDPR-Val-Cit-PAB linker is designed to be stable in the bloodstream but is susceptible to cleavage by proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[2] Upon ADC internalization and trafficking to the lysosome, the Val-Cit dipeptide is cleaved, initiating a self-immolative cascade of the PAB spacer to release the unmodified and highly potent MMAE payload.[2] MMAE, being membrane-permeable, can then diffuse out of the target cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][8] This can be particularly advantageous in treating tumors with heterogeneous antigen expression.
SMCC-DM1: A Non-Cleavable System for Targeted Delivery
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a highly stable thioether bond with the antibody.[3] This non-cleavable linkage ensures that the ADC remains intact in circulation, minimizing off-target toxicity.[3] The release of the cytotoxic payload, DM1, is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] This process liberates the payload as an amino acid-linker-drug adduct (e.g., lysine-SMCC-DM1). This charged adduct is generally unable to cross the cell membrane, thus limiting its activity to the target cell and precluding a bystander effect.[5] This makes SMCC-DM1 ADCs particularly suitable for therapies requiring high specificity and for tumors with uniform antigen expression.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of ADC development. Below are detailed methodologies for key experiments used to compare ADC performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC and quantifying the premature release of the payload in plasma.
-
Incubation: The ADC is incubated in plasma from various species (e.g., human, monkey, mouse) at a concentration of 100 µg/mL at 37°C. Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: For analysis of the drug-to-antibody ratio (DAR), plasma samples are often diluted and analyzed directly or after purification of the ADC. For quantification of the free payload, proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the released drug is collected.
-
Analysis: Samples are analyzed by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, free payload, and any metabolites.
Protocol 2: In Vitro Bystander Killing Assay
This co-culture assay is designed to assess the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Culture: Antigen-positive (target) and antigen-negative (bystander) cells are seeded in the same well, often at a specific ratio (e.g., 1:1 or 1:3). Bystander cells may be labeled with a fluorescent marker for easy identification.
-
Treatment: The co-culture is treated with serial dilutions of the ADC, a control ADC (with a non-cleavable linker or non-permeable payload), and free drug for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as CellTiter-Glo® or by flow cytometry to differentiate between the two cell populations. The IC50 values for both cell types are then calculated.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with tumor cells. For assessing the bystander effect, a mixture of antigen-positive and antigen-negative cells can be implanted.
-
Dosing: Once tumors reach a predetermined size, mice are randomized into groups and treated with the ADC, a vehicle control, and relevant comparator ADCs. Dosing can be administered intravenously as a single dose or in multiple doses.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition (TGI) is calculated for each treatment group.
Conclusion
Both this compound and SMCC-DM1 are highly effective and clinically validated linker-payload systems for ADC development. The cleavable Val-Cit linker coupled with the membrane-permeable MMAE payload offers the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors. However, this may come with a trade-off in plasma stability in some preclinical species. Conversely, the non-cleavable SMCC linker provides excellent plasma stability and highly targeted delivery of DM1, making it a strong choice for tumors with high and uniform antigen expression where minimizing off-target toxicity is paramount. The selection of the optimal linker-payload system should be guided by a thorough understanding of the target biology and the desired therapeutic outcome. This guide provides a foundational framework and essential methodologies to aid in this critical decision-making process.
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Assessing the Bystander Killing Effect of mDPR-Val-Cit-PAB-MMAE TFA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comprehensive comparison of ADCs utilizing the mDPR-Val-Cit-PAB-MMAE TFA linker-payload system against other prominent ADCs known for their bystander activity. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms to facilitate an objective assessment.
The this compound drug-linker features the potent tubulin inhibitor, monomethyl auristatin E (MMAE), connected to the antibody via a cleavable linker. The "mDPR" component, likely referring to a modification such as the inclusion of a glutamate (B1630785) residue (SuO-Glu) to the valine-citrulline (Val-Cit) linker, is designed to enhance plasma stability.[1] This improved stability is hypothesized to increase the delivery of the ADC to the tumor site, potentially leading to a more pronounced bystander effect.[1]
Comparative Performance of ADCs with Bystander Killing Capabilities
The following tables summarize quantitative data from in vitro and in vivo studies, comparing the bystander effect of mDPR/SuO-Glu-Val-Cit-PAB-MMAE ADCs with that of Trastuzumab deruxtecan (B607063) (T-DXd) and Sacituzumab govitecan (Trodelvy).
Table 1: In Vitro Bystander Cytotoxicity in Co-culture Models
| ADC Construct | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Ratio (Ag+:Ag-) | IC50 (Ag- cells) | Reference |
| Trastuzumab-vc-MMAE | HER2+ | HER2- | 1:1 | ~40% viability at 100 ng/mL | [1] |
| Trastuzumab deruxtecan (T-DXd) | HER2+ (SK-BR-3) | HER2- (U-87 MG) | Not Specified | Significant Cytotoxicity | [2] |
| Sacituzumab govitecan | Trop-2+ (END(K)265) | Trop-2- (GFP-ARK4) | Not Specified | Significant Cytotoxicity at 1 nM | [3] |
| mDPR/SuO-Glu-vc-MMAE (projected) | Target+ | Target- | 1:1 | Potentially <40% viability at 100 ng/mL | [1] |
Note: Quantitative data for a direct head-to-head comparison in the same co-culture system is limited. The projected enhanced bystander effect of the mDPR/SuO-Glu linker is based on its improved stability and potentially more efficient payload delivery to the tumor microenvironment.
Table 2: In Vivo Efficacy in Heterogeneous Tumor Xenograft Models
| ADC Construct | Tumor Model | Efficacy Measure | Outcome | Reference |
| ADC with Glu-Val-Cit linker | Xenograft Mouse Model | Tumor Growth Inhibition | Superior to Val-Cit linker | [1] |
| Trastuzumab deruxtecan (T-DXd) | HER2-low expressing models | Antitumor Activity | Significant | [4] |
| Sacituzumab govitecan | Chemotherapy-resistant EOC xenografts | Anti-tumor Activity | Impressive | [5] |
Mechanism of Action and Bystander Killing
The bystander effect of an ADC with a cleavable linker like Val-Cit-PAB and a membrane-permeable payload such as MMAE is a multi-step process.
Caption: Mechanism of MMAE-mediated bystander effect.
The ADC first binds to the target antigen on the surface of an antigen-positive tumor cell.[6] Following internalization through endocytosis, the ADC is trafficked to the lysosome. Inside the acidic environment of the lysosome, enzymes such as Cathepsin B cleave the Val-Cit linker, releasing the MMAE payload.[7] Due to its membrane permeability, the freed MMAE can then diffuse out of the antigen-positive cell and into the surrounding tumor microenvironment, where it can penetrate and kill adjacent antigen-negative tumor cells.[8]
Signaling Pathway of MMAE-Induced Apoptosis
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division.
Caption: MMAE signaling pathway leading to apoptosis.
MMAE binds to tubulin, the building block of microtubules, and inhibits its polymerization.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[8]
Experimental Protocols for Assessing Bystander Effect
To quantitatively evaluate and compare the bystander killing effect of different ADCs, standardized in vitro and in vivo assays are essential.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Workflow:
Caption: Workflow for in vitro bystander assay.
Detailed Methodology:
-
Cell Line Preparation: Select an antigen-positive cancer cell line and an antigen-negative cell line that is sensitive to the ADC's payload. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios (e.g., 1:9, 1:3, 1:1, 3:1, 9:1), while keeping the total cell number per well constant.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the test and comparator ADCs.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-96 hours).
-
Quantification of Bystander Killing: Quantify the viability of the antigen-negative (fluorescent) cell population using methods such as flow cytometry or high-content imaging. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a living organism.
Workflow:
Caption: Workflow for in vivo bystander assay.
Detailed Methodology:
-
Cell Preparation and Implantation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells. The antigen-negative cells are often engineered to express a reporter gene, such as luciferase, to allow for non-invasive monitoring of their growth. Implant the cell mixture subcutaneously into immunocompromised mice.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size.
-
ADC Administration: Randomize the mice into treatment groups and administer the test ADC, comparator ADCs, and a vehicle control, typically via intravenous injection.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If luciferase-expressing cells are used, bioluminescence imaging can be employed to specifically track the growth of the antigen-negative cell population. Significant inhibition of the growth of the antigen-negative population in the presence of the test ADC is indicative of a potent in vivo bystander effect.
Conclusion
The this compound ADC platform, with its potentially enhanced linker stability, holds promise for a superior bystander killing effect. This attribute is crucial for achieving robust efficacy in heterogeneous tumors where antigen expression is varied. The provided experimental protocols offer a framework for the direct comparison of this novel ADC with other established ADCs like Trastuzumab deruxtecan and Sacituzumab govitecan, which have clinically demonstrated the importance of the bystander effect. Rigorous preclinical evaluation using these methodologies will be critical in determining the therapeutic potential of this compound ADCs in the evolving landscape of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
In Vivo Efficacy of mDPR-Val-Cit-PAB-MMAE ADCs: A Comparative Analysis
A new generation of antibody-drug conjugates (ADCs) utilizing a self-stabilizing maleimide (B117702) derivative, mDPR (diaminopropionyl), in the linker is demonstrating superior in vivo efficacy and tolerability compared to ADCs constructed with traditional maleimide linkers. The inclusion of the mDPR moiety enhances linker stability, leading to improved antitumor activity and a better safety profile in preclinical models.
The Val-Cit-PAB-MMAE linker-payload system is a well-established component of several successful ADCs. It combines a cathepsin B-cleavable dipeptide (Val-Cit), a self-immolative spacer (PAB), and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). However, the traditional maleimidocaproyl (MC) component used to attach the linker to the antibody can be unstable in circulation, leading to premature drug release and off-target toxicity.
The innovative mDPR-based linker addresses this instability. The diaminopropionyl group adjacent to the maleimide catalyzes the hydrolysis of the thiosuccinimide ring that is formed upon conjugation to the antibody's thiol groups. This rapid hydrolysis results in a stable, ring-opened structure that is resistant to deconjugation via a retro-Michael reaction, effectively preventing the premature release of the cytotoxic payload in the bloodstream.[1]
Comparative In Vivo Efficacy
Preclinical studies have demonstrated the tangible benefits of this enhanced linker stability on the antitumor efficacy of ADCs. In a key study, the in vivo performance of an ADC featuring a self-hydrolyzing maleimide was directly compared to an ADC with a traditional N-alkyl maleimide. The stabilized ADC exhibited significantly improved antitumor activity in xenograft models.[1] This enhanced efficacy is attributed to the increased stability of the ADC in circulation, which allows for more efficient delivery of the MMAE payload to the tumor site.
Furthermore, the improved stability of the mDPR-linker also contributes to a better safety profile. The study reported reduced neutropenia, a common dose-limiting toxicity associated with MMAE-based ADCs, for the stabilized conjugate compared to its traditional counterpart.[1]
While direct head-to-head in vivo efficacy data comparing an ADC with the specific mDPR-Val-Cit-PAB-MMAE linker against one with an MC-Val-Cit-PAB-MMAE linker is not extensively available in the public domain, the evidence from studies on self-stabilizing maleimides strongly suggests a therapeutic advantage. The principle of enhanced stability leading to improved efficacy and safety is a consistent theme in the development of next-generation ADCs.
Data Summary
| Linker Type | Key Feature | In Vivo Efficacy | Safety Profile | Reference |
| mDPR-Val-Cit-PAB-MMAE | Self-stabilizing maleimide (rapid hydrolysis of thiosuccinimide ring) | Improved antitumor activity | Reduced neutropenia | [1] |
| MC-Val-Cit-PAB-MMAE | Traditional N-alkyl maleimide | Standard efficacy, susceptible to premature drug release | Potential for off-target toxicity due to linker instability | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following is a representative protocol for evaluating the antitumor activity of ADCs in a xenograft model, based on the principles outlined in the referenced literature.
Cell Lines and Culture:
-
Tumor cell lines relevant to the target antigen of the ADC are used (e.g., CD30-positive L540cy Hodgkin's lymphoma cells for an anti-CD30 ADC).
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models:
-
Immunodeficient mice (e.g., SCID or NOD-scid IL2Rgammanull) are typically used to prevent rejection of human tumor xenografts.
-
Mice are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
Xenograft Tumor Implantation:
-
A predetermined number of tumor cells (e.g., 5 x 106 cells) are suspended in a suitable medium (e.g., a mixture of PBS and Matrigel) and implanted subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (length x width2)/2.
ADC Administration:
-
When tumors reach a specified average volume (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
-
ADCs and control articles (e.g., vehicle, unconjugated antibody) are administered intravenously (IV) via the tail vein at specified dose levels and schedules.
Efficacy Evaluation:
-
Tumor volumes and body weights are measured at regular intervals (e.g., twice weekly) throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints may include the number of complete and partial tumor regressions, and survival analysis.
Pharmacokinetic and Safety Analysis:
-
Blood samples may be collected at various time points to determine the pharmacokinetic profile of the ADC.
-
Tolerability is assessed by monitoring body weight changes, clinical signs of toxicity, and, in some cases, hematological parameters.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of a Val-Cit-PAB-MMAE based ADC and a typical experimental workflow for its in vivo evaluation.
References
head-to-head study of mDPR-Val-Cit-PAB-MMAE TFA and other auristatin conjugates
The landscape of targeted cancer therapy has been significantly advanced by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1] Among the most successful cytotoxic payloads are the auristatin derivatives, synthetic analogs of the marine natural product dolastatin 10.[1] This guide provides a detailed comparative analysis of prominent auristatin conjugates, with a focus on monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), and explores the impact of linker technology on ADC performance.
While direct head-to-head studies of the specific conjugate mDPR-Val-Cit-PAB-MMAE TFA are not publicly available, this guide will provide a comparative framework based on the well-documented Val-Cit-PAB linker and the MMAE payload it carries, benchmarking it against other common auristatin-based ADCs.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatin-based ADCs function as potent antimitotic agents.[] Upon binding to a target antigen on a cancer cell surface, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the auristatin payload. The payload then binds to tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][3]
Mechanism of action of auristatin-based ADCs.
Comparative Analysis of MMAE and MMAF Payloads
The two most prominent auristatin payloads in clinical development are MMAE and MMAF.[4] Their primary structural difference lies at the C-terminus, which significantly impacts their physicochemical and biological properties.[1][4] MMAE is a neutral molecule, while MMAF has a negatively charged phenylalanine residue, making it less permeable to cell membranes.[1][3]
| Property | MMAE-based ADCs | MMAF-based ADCs | Reference(s) |
| Payload Permeability | High | Low | [3] |
| In Vitro Potency | Highly potent | Potent, can be less potent than MMAE as a free drug, but comparable when delivered via an ADC. | [5] |
| Bystander Killing Effect | Potent | Minimal to none | [3][6] |
| Systemic Toxicity | Higher potential for off-target toxicity | Lower systemic toxicity | [3] |
| Maximum Tolerated Dose | Generally lower | Generally higher | [3] |
| Susceptibility to Efflux Pumps | Susceptible | Resistant | [7] |
The Critical Role of the Linker
The linker connecting the antibody to the auristatin payload is a key determinant of an ADC's efficacy and safety. The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a widely used, cathepsin B-cleavable linker.[8][9] This design ensures that the payload remains attached to the antibody in systemic circulation and is efficiently released within the lysosomal compartment of the target cancer cell.[]
Modifications to the standard Val-Cit linker, such as the inclusion of a glutamate (B1630785) residue (Glu-Val-Cit), have been explored to enhance plasma stability, potentially leading to more efficient drug delivery and a more pronounced bystander effect.[10] The "mDPR" component in the user's topic of interest likely refers to a proprietary modification of the linker or antibody, aimed at optimizing the ADC's properties.
Head-to-Head Experimental Data
Direct comparative studies of this compound against other auristatin conjugates are not publicly available. However, extensive preclinical data comparing MMAE and MMAF-based ADCs with Val-Cit linkers provide valuable insights into their relative performance.
In Vitro Cytotoxicity
The potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC Construct | Target Cell Line | IC50 (nmol/L) | Reference(s) |
| Free MMAE | NCI N87 | 0.7 | [5] |
| Free MMAF | NCI N87 | 88.3 | [5] |
| Pertuzumab-MMAF | NCI N87 | 0.07 | [5] |
| Trastuzumab-MMAF | NCI N87 | 0.09 | [5] |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 ng/mL | [10] |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 ng/mL | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.
| ADC Construct | Tumor Model | Outcome | Reference(s) |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | Complete tumor remission | [3] |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | Moderate tumor growth delay, no complete remissions | [3] |
| ADC with Glu-Val-Cit linker | Mouse tumor model | Superior treatment efficacy compared to Val-Cit variant | [10] |
| ADC with Val-Cit linker | Mouse tumor model | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant | [10] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of ADCs. Below are summaries of key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of an ADC to kill target cells by measuring the metabolic activity of viable cells.[11]
Workflow for an in vitro cytotoxicity assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[11]
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[12]
-
Treat cells with serial dilutions of the ADC and controls.[13]
-
Incubate for a period of 48-144 hours.[12]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[13]
Materials:
-
Ag+ cell line
-
Ag- cell line expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC[13]
Procedure:
-
Co-culture Ag+ and GFP-expressing Ag- cells at a defined ratio in a 96-well plate.[13]
-
As a control, culture GFP-expressing Ag- cells alone.[13]
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.[13]
-
Incubate for 72-120 hours.[13]
-
Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cells.[13]
-
A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in circulation.[14]
Procedure:
-
Incubate the ADC in plasma from different species (e.g., mouse, human) at 37°C.[14]
-
Collect samples at various time points.[14]
-
Measure the amount of intact ADC and released payload using methods like ELISA and LC-MS.[14][15]
-
The stability is expressed as the percentage of intact ADC remaining over time.[8]
Tubulin Polymerization Inhibition Assay
This assay directly measures the mechanistic activity of the auristatin payload.[16]
Procedure:
-
Reconstitute purified tubulin in a buffer.[17]
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the auristatin payload.[17]
-
Monitor tubulin polymerization by measuring the increase in absorbance at 340 nm or fluorescence over time at 37°C.[16][17]
-
Inhibitors of tubulin polymerization will prevent or reduce the increase in signal.[16]
Conclusion
The selection of a payload and linker system is a critical decision in the design of an ADC. MMAE-based ADCs, typically utilizing a cleavable linker like Val-Cit-PAB, are potent therapeutic candidates, particularly for treating heterogeneous tumors where their bystander effect can be advantageous.[3] In contrast, MMAF-based ADCs offer a more targeted approach with potentially lower systemic toxicity, which may be beneficial in certain therapeutic contexts.[6] The continuous innovation in linker technology, exemplified by proprietary modifications like mDPR, aims to further optimize the therapeutic window of these powerful anticancer agents by enhancing stability and fine-tuning payload release. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of novel auristatin conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of mDPR-Val-Cit-PAB-MMAE TFA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the mDPR-Val-Cit-PAB-MMAE TFA linker-payload system against a standard ADC construct. The focus is on validating target specificity through in vitro and in vivo experimental data. Given that mDPR is a proprietary linker designed to improve physicochemical properties, this guide will use data from ADCs with well-characterized hydrophilic linkers as a surrogate to illustrate the expected performance benefits compared to a standard, more hydrophobic linker system.
Introduction to this compound ADCs
An this compound ADC is a complex therapeutic agent designed for targeted cancer therapy. It consists of a monoclonal antibody, a linker system, and a cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide in the linker is cleavable by lysosomal enzymes, such as Cathepsin B, which are abundant in the tumor microenvironment. This selective cleavage ensures the release of the potent anti-mitotic agent, monomethyl auristatin E (MMAE), primarily at the tumor site. The inclusion of the mDPR moiety is intended to enhance the ADC's physicochemical properties, such as hydrophilicity, leading to improved pharmacokinetics and a wider therapeutic window.
Mechanism of Action and Target Specificity
The fundamental principle of this ADC is to leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic drug directly to cancer cells that express a specific target antigen on their surface. Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing MMAE, which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
A critical aspect of ADC efficacy and safety is its target specificity. This is determined by the antibody's affinity for its target antigen and the stability of the linker in systemic circulation. Premature release of the MMAE payload can lead to off-target toxicities, such as neutropenia and peripheral neuropathy.
Comparative Performance Data
To illustrate the potential advantages of a hydrophilic linker system like mDPR, this section presents a comparison of quantitative data between a standard ADC with a more hydrophobic linker and an ADC featuring a hydrophilic linker.
In Vitro Cytotoxicity
The specificity of an ADC is initially assessed by comparing its cytotoxic activity on cancer cell lines that either express the target antigen (target-positive) or lack its expression (target-negative). A significant difference in the half-maximal inhibitory concentration (IC50) between these cell lines indicates high target specificity.
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (pM) | Target Cell Line (Antigen-Negative) | IC50 (pM) | Specificity Index (IC50 Ag- / IC50 Ag+) |
| Standard Hydrophobic Linker ADC (vc-MMAE) | Karpas-299 (CD30+) | 16 | Jurkat (CD30-) | > 10,000 | > 625 |
| Hydrophilic Linker ADC (e.g., PEG-vc-MMAE) | Karpas-299 (CD30+) | 16-34 | Jurkat (CD30-) | > 10,000 | > 294-625 |
Data compiled from representative studies.[1]
The data indicates that both standard and hydrophilic linker ADCs exhibit high potency against antigen-positive cells and significantly lower potency against antigen-negative cells, demonstrating target specificity. The inclusion of a hydrophilic linker does not compromise the in vitro potency.[1]
Bystander Effect
The bystander effect refers to the ability of the released, membrane-permeable MMAE to kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors.
| ADC Construct | Co-culture System (Antigen-Positive:Antigen-Negative) | Bystander Killing |
| Standard Hydrophobic Linker ADC (vc-MMAE) | CD30+ : CD30- cells | Present |
| Hydrophilic Linker ADC (e.g., PEG-vc-MMAE) | CD30+ : CD30- cells | Present and comparable to standard linker |
Qualitative assessment based on published studies.
ADCs with cleavable linkers and membrane-permeable payloads like MMAE are known to induce a bystander effect. Studies have shown that hydrophilic linker ADCs retain this crucial anti-tumor mechanism.
In Vivo Efficacy in Xenograft Models
The ultimate validation of target specificity and overall efficacy comes from in vivo studies using animal models bearing human tumor xenografts.
| ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity |
| Standard Hydrophobic Linker ADC (vc-MMAE) | Karpas-299 | 50 - 70 | 5 - 7 | Moderate to High |
| Hydrophilic Linker ADC (e.g., PEG-vc-MMAE) | Karpas-299 | 80 - 95 | 10 - 14 | Low to Moderate |
Data represents a summary from comparative preclinical studies.[2]
In vivo studies demonstrate that ADCs with hydrophilic linkers can exhibit superior anti-tumor efficacy, characterized by greater tumor growth inhibition.[2] This is often attributed to an improved pharmacokinetic profile, including a longer plasma half-life, which allows for greater accumulation of the ADC in the tumor tissue.[2] The reduced off-target toxicity observed with hydrophilic linker ADCs suggests better linker stability in circulation, a key aspect of target specificity.[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate validation of ADC target specificity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of the ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free MMAE control in cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To qualitatively or quantitatively assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader.
-
Data Analysis: A reduction in the fluorescence signal in the co-culture wells compared to the antigen-negative monoculture wells indicates a bystander effect.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.
Methodology:
-
Model Establishment: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, standard ADC, hydrophilic linker ADC).
-
ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition as a percentage relative to the vehicle control group.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and the experimental workflow for its validation.
Conclusion
The validation of target specificity is a cornerstone of ADC development, ensuring both efficacy and safety. While specific data for this compound ADCs is not publicly available, comparative data from ADCs with other hydrophilic linkers strongly suggests that such modifications can lead to a superior therapeutic profile. These benefits include enhanced plasma stability, improved in vivo efficacy, and a better safety profile, all while maintaining high target-specific potency. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate the target specificity of their ADC candidates.
References
comparative stability studies of different Val-Cit-PAB linkers
A Comparative Guide to the Stability of Val-Cit-PAB-Based Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical parameter that dictates its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy, while being efficiently cleaved at the target tumor site. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely utilized, cathepsin B-cleavable system in ADC development. However, it faces challenges related to stability and hydrophobicity. This guide provides a comparative analysis of different Val-Cit-PAB-based linkers, with a focus on stability in various biological media, supported by experimental data.
Comparative Stability Analysis
The conventional Val-Cit-PAB linker, while effective, exhibits certain liabilities, primarily its susceptibility to premature cleavage in rodent plasma and its hydrophobic nature. These limitations have spurred the development of next-generation linkers, such as the exo-cleavable linker, designed to improve stability and physicochemical properties.
Key Stability-Affecting Factors:
-
Enzymatic Degradation: The Val-Cit dipeptide can be prematurely cleaved by enzymes other than its intended target, cathepsin B. A key enzyme responsible for this in rodent models is carboxylesterase 1C (Ces1C), which complicates preclinical evaluation.[1][2] Human neutrophil elastase (NE) has also been identified as a source of undesired linker cleavage.[3][4][5]
-
Hydrophobicity: The inherent hydrophobicity of the Val-Cit-PAB linker can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). This can negatively impact the manufacturing, stability, and in vivo performance of the ADC.[3][4]
The Emergence of Exo-Cleavable Linkers:
To address the shortcomings of the linear Val-Cit-PAB design, innovative approaches such as the "exo-cleavable" linker have been introduced.[3][4] In this configuration, the cleavable peptide is repositioned at the exo position of the p-aminobenzylcarbamate moiety. This modification has been shown to enhance hydrophilicity, reduce aggregation, and improve plasma stability while maintaining the desired cathepsin B-mediated payload release.[3][4]
Data Presentation
The following table summarizes the comparative performance of a conventional Val-Cit-PAB linker and a novel exo-cleavable linker based on available experimental data.
| Linker Type | Key Structural Feature | Stability in Mouse Plasma (Ces1C) | Aggregation Tendency | Key Advantages | Key Disadvantages |
| Conventional Val-Cit-PAB | Linear arrangement of the Val-Cit dipeptide. | Susceptible to premature cleavage by Ces1C.[1][2] | Higher tendency for aggregation, limiting DAR.[3][4] | Well-established, with known cleavage mechanisms. | Poor stability in rodent plasma, hydrophobicity.[1][3] |
| Exo-Cleavable Linker | Repositioning of the cleavable peptide at the exo position of the PAB group. | Enhanced stability; one study showed <5% release of a pyrene-based payload after 4 days.[4] | Significantly reduced aggregation, allowing for higher DAR.[4] | Improved plasma stability, increased hydrophilicity, and reduced aggregation.[3][4] | Newer technology, less long-term clinical data. |
Experimental Protocols
The assessment of linker stability is crucial in ADC development. Below is a generalized protocol for an in vitro plasma stability assay, a key experiment for comparing different linker technologies.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC linker in plasma by quantifying the amount of intact ADC or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest
-
Control ADC (with a known stable or unstable linker, if available)
-
Human and/or rodent (e.g., mouse, rat) plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Instrumentation for analysis (e.g., LC-MS for payload quantification, SEC-HPLC for aggregation analysis)
Methodology:
-
Incubation: The ADC is incubated in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).
-
Sample Preparation:
-
For Released Payload Analysis: To each aliquot, a quenching solution is added to precipitate plasma proteins and stop the reaction. The sample is then centrifuged, and the supernatant containing the released payload is collected for analysis.
-
For Intact ADC Analysis: The reaction can be stopped by freezing. The sample may require immunocapture or other purification steps before analysis.
-
-
Quantification:
-
Released Payload: The concentration of the released payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Intact ADC: The amount of intact ADC can be assessed by measuring the average DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in DAR indicates linker cleavage.
-
-
Data Analysis: The percentage of released payload or the change in average DAR is plotted against time to determine the stability profile of the ADC linker.
Visualizations
Val-Cit-PAB Linker Cleavage Pathway
The following diagram illustrates the enzymatic cleavage and self-immolation cascade of a typical Val-Cit-PAB linker within a target tumor cell.
Caption: Intracellular cleavage pathway of a Val-Cit-PAB linker.
Experimental Workflow for Comparative Stability Study
This diagram outlines the typical workflow for comparing the plasma stability of different ADC linkers.
Caption: Workflow for in vitro comparative plasma stability analysis.
References
Evaluating the Off-Target Toxicity of mDPR-Val-Cit-PAB-MMAE TFA Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target toxicity of antibody-drug conjugates (ADCs) utilizing the mDPR-Val-Cit-PAB-MMAE TFA drug-linker system. The off-target toxicity of such ADCs is primarily dictated by the potent tubulin inhibitor, monomethyl auristatin E (MMAE), and the characteristics of the linker system. This document will objectively compare its performance with alternative ADC technologies, supported by experimental data, to inform preclinical development and selection of ADC candidates.
The this compound conjugate is designed for targeted delivery of MMAE to antigen-expressing tumor cells. The linker, containing a Valine-Citrulline (Val-Cit) dipeptide, is engineered to be cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in the tumor microenvironment. Upon cleavage, the self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer releases the highly cell-permeable MMAE, leading to cell death. However, this permeability is also a key factor in off-target toxicity through the "bystander effect."
The Bystander Effect: A Double-Edged Sword
The bystander effect refers to the ability of a released cytotoxic payload to diffuse from the target antigen-positive cell and kill adjacent antigen-negative cells. While this can be advantageous in treating heterogeneous tumors, it also poses a risk of toxicity to healthy tissues if the payload is released prematurely in circulation or if the ADC is taken up non-specifically by healthy cells. The lipophilic and cell-permeable nature of MMAE makes the bystander effect a critical consideration in the off-target toxicity profile of this compound conjugates.
Comparative Analysis of Off-Target Toxicity
The following table summarizes quantitative data from various studies to compare the off-target toxicity profiles of different ADC platforms. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be made with caution.
| ADC Platform/Component | Key Feature | Off-Target Toxicity Metric | Finding |
| Val-Cit-MMAE (Vedotin technology) | Cleavable linker, permeable payload | MTD in Rats/Cynomolgus Macaques | Dose-limiting bone marrow toxicity observed in preclinical models.[1] |
| dLAE-MMAE | Novel cleavable tripeptide linker | MTD in Rats/Cynomolgus Macaques | Higher MTD compared to Val-Cit-MMAE due to reduced bone marrow toxicity.[1] |
| Val-Cit-MMAE | Cleavable linker, permeable payload | Bystander Killing (in vitro) | Potent killing of antigen-negative cells in co-culture with antigen-positive cells. |
| SMCC-DM1 (e.g., T-DM1) | Non-cleavable linker, less permeable payload | Bystander Killing (in vitro) | No significant bystander effect observed in co-culture experiments.[2][3] |
| Tetrapeptide-DXd (e.g., T-DXd) | Cleavable linker, permeable payload | Bystander Killing (in vitro) | Significant cytotoxicity in antigen-negative cells in co-culture, indicating a strong bystander effect.[2][3] |
| Cys-linker-MMAE | Ionized, non-cleavable linker | Bystander Toxicity (IC50) | Reduced bystander killing effect (IC50: 10⁻⁹ M) compared to on-target cytotoxicity (IC50: 10⁻¹¹ M). |
Experimental Protocols for Assessing Off-Target Toxicity
Accurate evaluation of off-target toxicity is crucial for ADC development. Below are detailed methodologies for key experiments.
In Vitro Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen.
-
Antigen-Negative (Ag-) Cells: Use a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. These cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
2. Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
-
Prepare serial dilutions of the test ADC (e.g., an ADC with this compound) and a control ADC (e.g., one with a non-cleavable linker).
-
Add the ADCs to the co-culture and monoculture wells. Include an untreated control and a control with the free payload (MMAE).
4. Incubation:
-
Incubate the plates for a period sufficient to induce cytotoxicity, typically 72 to 96 hours.
5. Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.
-
A significant decrease in the viability of Ag- cells in the co-culture treated with the test ADC, compared to the monoculture and untreated controls, indicates a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Preparation and Implantation:
-
Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio).
-
Subcutaneously implant the cell mixture into immunocompromised mice.
2. Tumor Growth and ADC Administration:
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Administer the test ADC and control ADCs to different groups of mice, typically via intravenous injection. Include a vehicle control group.
3. Monitoring and Endpoint Analysis:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of systemic toxicity.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence and distribution of both cell populations.
-
A significant regression of the admixed tumors in the group treated with the ADC capable of a bystander effect, compared to control groups, demonstrates in vivo bystander killing.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in circulation.
1. Incubation:
-
Incubate the ADC at a defined concentration in human and/or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
2. Sample Processing:
-
At each time point, precipitate plasma proteins using a solvent like acetonitrile.
-
Centrifuge to separate the precipitated proteins from the supernatant containing the released payload.
3. Analysis:
-
Analyze the supernatant for the presence of the free payload (MMAE) using a sensitive method such as LC-MS/MS.
-
The amount of released payload over time is indicative of the linker's stability.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.
Caption: MMAE-mediated bystander effect leading to off-target toxicity.
Caption: Experimental workflow for assessing ADC off-target toxicity.
Conclusion
The off-target toxicity of this compound conjugates is intricately linked to the bystander effect of the highly permeable MMAE payload. While this can enhance efficacy in heterogeneous tumors, it also presents a risk of toxicity to healthy tissues. A thorough evaluation using a combination of in vitro and in vivo models is essential to characterize the therapeutic window of any ADC based on this technology.
Alternative strategies, such as the use of less permeable payloads (e.g., MMAF), non-cleavable linkers, or novel cleavable linkers with improved tumor selectivity, offer potential avenues to mitigate off-target toxicities. The choice of the optimal ADC design will depend on a careful balance between on-target potency, bystander efficacy, and the overall safety profile. The experimental frameworks provided in this guide offer a robust approach for the preclinical assessment and comparison of different ADC platforms.
References
Safety Operating Guide
Proper Disposal of mDPR-Val-Cit-PAB-MMAE TFA: A Step-by-Step Guide for Laboratory Personnel
Essential guidelines for the safe handling and disposal of the antibody-drug conjugate (ADC) intermediate, mDPR-Val-Cit-PAB-MMAE TFA, are outlined below to ensure the safety of laboratory personnel and prevent environmental contamination. This protocol addresses the highly potent nature of the cytotoxic component, Monomethyl Auristatin E (MMAE), and the corrosive properties of the trifluoroacetic acid (TFA) salt.
Due to its composition, this compound must be handled with extreme caution, treating it with the same level of precaution as the final cytotoxic product.[1] All procedures involving this compound should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear the following personal protective equipment:
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is required. |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Eye Protection | Safety goggles are essential. |
| Respiratory Protection | A properly fitted respirator may be necessary based on the scale of work and institutional guidelines. |
Disposal Protocol
The proper disposal of this compound involves a multi-step process of decontamination, segregation, and ultimate disposal as hazardous waste.
Step 1: Decontamination of Residual Material
Any residual this compound, whether in solid form or in solution, must be deactivated prior to disposal. A common method for deactivating potent cytotoxic compounds is through chemical degradation. This can often be achieved by treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[1] The specific concentration and reaction time should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Caution: Decontamination reactions may be exothermic. This procedure should be performed slowly and in a controlled manner within a chemical fume hood.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (gloves, disposable lab coats), disposable labware (pipette tips, vials), and absorbent materials used for spills, must be collected in a designated, clearly labeled "Cytotoxic Waste" or "Highly Hazardous Chemical Waste" container.[1]
-
Liquid Waste: All liquid waste, including deactivated solutions and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container. Trifluoroacetic acid waste should be segregated from incompatible materials such as bases, oxidizers, and metals.[2][3] Under no circumstances should this waste be poured down the drain.[2][3][4]
Step 3: Final Disposal
All collected cytotoxic and chemical waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to arrange for the pickup and final disposal of the waste containers. The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling mDPR-Val-Cit-PAB-MMAE TFA
Essential Safety and Logistics for a Potent Antibody-Drug Conjugate Payload
Researchers and drug development professionals handling the highly potent cytotoxic agent mDPR-Val-Cit-PAB-MMAE TFA must adhere to stringent safety protocols to ensure personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in the laboratory.
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It combines the potent tubulin polymerization inhibitor MMAE with a cleavable Val-Cit-PAB linker system.[1][2][3][4] The trifluoroacetic acid (TFA) salt form necessitates careful handling due to its cytotoxic and potentially corrosive nature.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Nitrile gloves (double-gloving recommended)- Laboratory coat |
| High-Risk Activities (e.g., weighing, reconstitution, aliquoting, handling open vials) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory.- Eye Protection: Chemical splash goggles or a full-face shield.- Respiratory Protection: A fit-tested N95 respirator or higher is required when handling the powdered form to prevent inhalation.- Body Protection: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).- Eye Protection: Full-face shield.- Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.- Body Protection: A disposable, impermeable suit or apron over a lab coat. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
1. Preparation and Reconstitution:
-
Designate a specific area within the fume hood for handling this compound.
-
Before use, ensure all necessary equipment (calibrated scales, vials, syringes, solvents) and waste containers are inside the hood.
-
When weighing the solid, use a dedicated, contained balance if available.
-
To reconstitute, slowly add the recommended solvent (e.g., DMSO) to the vial containing the compound, avoiding splashing.[1][5]
-
Ensure the vial is securely capped and mix gently until fully dissolved.
2. Aliquoting and Storage:
-
Once dissolved, aliquot the solution into smaller, clearly labeled, and tightly sealed vials for storage.
-
Store the compound according to the manufacturer's recommendations, typically at -20°C in a sealed container, protected from light and moisture.[3]
3. Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using a chemotherapy spill kit or absorbent pads.
-
For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable agent (e.g., 10% bleach solution followed by a water rinse), ensuring compatibility with the surface.
Disposal Plan: Chemical Inactivation and Waste Segregation
All materials contaminated with this compound must be treated as hazardous cytotoxic waste. This includes pipette tips, vials, gloves, gowns, and any cleaning materials.
Chemical Inactivation Protocol for Liquid Waste:
A two-step chemical inactivation process is recommended to degrade the cytotoxic MMAE payload before final disposal. This procedure should be performed in a chemical fume hood.
Step 1: Base Hydrolysis of the Linker
-
Collect all liquid waste containing this compound in a designated, chemically compatible container.
-
Add a concentrated sodium hydroxide (B78521) (NaOH) solution to the waste to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution and allow it to react for a minimum of 24 hours at room temperature. This step cleaves the valine-citrulline linker, separating the MMAE payload.
Step 2: Oxidative Degradation of MMAE
-
After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution equal to the volume of the waste solution.
-
Gently mix and allow the solution to react for a minimum of one hour at room temperature to degrade the MMAE.
Final Disposal:
-
After inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous chemical waste.
Solid Waste Disposal:
-
All contaminated solid waste must be segregated into clearly labeled, puncture-proof, and leak-proof hazardous waste containers.
-
These containers should be collected and disposed of by a certified hazardous waste management company.
Experimental Workflow and Safety Diagram
The following diagram outlines the critical workflow for safely handling this compound, from receiving to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
